Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
説明
特性
IUPAC Name |
ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMJRAYGONFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure, Synthesis, and Significance of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a heterocyclic compound built upon the pharmacologically significant 1,6-naphthyridine scaffold. Naphthyridine derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This document delineates the specific molecular architecture of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, and outlines a complete analytical workflow for its structural verification. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this promising molecular scaffold.
The 1,6-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery
Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, exist in six isomeric forms depending on the position of the two nitrogen atoms.[3][4] Among these, the 1,6-naphthyridine core has emerged as a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and the presence of hydrogen bond acceptors (the nitrogen atoms) make it an ideal framework for interacting with various biological receptors.[3]
The "privileged structure" concept, introduced by Evans in the late 1980s, posits that certain molecular scaffolds can provide ligands for multiple, distinct biological targets.[5] The 1,6-naphthyridine family exemplifies this, with derivatives showing potent activity as FGFR4 inhibitors for hepatocellular carcinoma, anti-HIV agents, and broad-spectrum anticancer compounds.[6][7][8] The versatility of this scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Caption: The 1,6-Naphthyridine core as a versatile scaffold for diverse therapeutic applications.
Molecular Structure and Physicochemical Properties
This compound is characterized by a 1,6-naphthyridine core functionalized with a methyl group at the C2 position and an ethyl carboxylate group at the C3 position. This specific arrangement of substituents dictates its steric and electronic properties, which are crucial for its potential biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 2 ester oxygens) |
| Hydrogen Bond Donors | 0 |
| Predicted LogP (XLogP3) | 1.8 - 2.2 |
Synthesis and Mechanistic Rationale
The synthesis of substituted 1,6-naphthyridines can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative.[3][5] A robust and logical approach for synthesizing this compound is via a modified Friedländer annulation, which involves the condensation of an ortho-amino-aldehyde or ketone with a compound containing an activated methylene group.
Proposed Synthetic Workflow
This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate is a critical checkpoint before proceeding.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4-Aminopyridine-3-carbaldehyde
-
Ethyl acetoacetate
-
Ethanol (anhydrous)
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Standard glassware for reflux and workup
Procedure:
-
Reaction Setup: To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl acetoacetate (1.1 eq).
-
Causality: Using a slight excess of the active methylene compound ensures the complete consumption of the limiting aminopyridine starting material. Ethanol serves as a polar protic solvent that is suitable for the condensation reaction and subsequent cyclization.
-
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Causality: Piperidine acts as a base catalyst, deprotonating the active methylene group of ethyl acetoacetate to form an enolate, which is the nucleophile that initiates the condensation (Knoevenagel condensation).
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Causality: Thermal energy is required to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the second pyridine ring.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Trustworthiness: Purification is a critical self-validating step. The purity of the final compound must be confirmed by analytical techniques (Section 4) before any further use.
-
Structural Elucidation and Analytical Characterization
Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Distinct signals in the δ 7.5-9.5 ppm range, showing characteristic pyridine ring coupling constants (J). Ethyl Group: A quartet (~δ 4.3 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). Methyl Group: A sharp singlet at ~δ 2.7 ppm (-CH₃ on ring). |
| ¹³C NMR | Carbonyl Carbon: Signal in the δ 165-170 ppm range. Aromatic Carbons: Multiple signals in the δ 120-160 ppm range. Aliphatic Carbons: Signals for the ethyl group (~δ 61 and 14 ppm) and the methyl group (~δ 25 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 216. Fragmentation: Loss of the ethoxy group (-OC₂H₅, M-45) or the entire ester group (-COOC₂H₅, M-73). |
| IR Spec (KBr) | C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester). C=N/C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region (aromatic rings). C-H Stretch: Aromatic C-H above 3000 cm⁻¹, Aliphatic C-H below 3000 cm⁻¹. |
Note: Predicted chemical shifts (δ) are in ppm and are relative to TMS. These are estimates and should be confirmed experimentally.[9]
Potential Applications in Medicinal Chemistry
The title compound is not merely a chemical curiosity; it is a well-positioned intermediate for drug discovery. The ethyl ester at the C3 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.
For instance, the synthesis of carboxamide derivatives of related benzo[b][6]naphthyridinones has led to compounds with potent cytotoxicity against leukemia and lung carcinoma cell lines, with IC₅₀ values in the nanomolar range.[8] The methyl group at C2 provides steric bulk and can influence the planarity and binding orientation of the molecule within a receptor active site. Researchers can leverage this compound as a foundational block to build libraries of novel compounds for screening against various disease targets, from kinases involved in cancer to viral enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Physical and chemical properties of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Executive Summary
The 1,6-naphthyridine framework represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound is a key derivative of this scaffold, offering a versatile platform for the synthesis of compound libraries aimed at drug discovery. Its unique arrangement of nitrogen atoms and functional groups—a reactive ester and a modifiable aromatic system—makes it an attractive starting point for developing novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices and explore the molecule's potential for derivatization, grounding all claims in authoritative references.
The 1,6-Naphthyridine Scaffold: A Cornerstone in Medicinal Chemistry
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms.[1][3] Among the six possible isomers, the 1,6-naphthyridine core has garnered significant attention for its presence in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The scaffold's rigid structure and hydrogen bonding capabilities allow it to effectively interact with various biological receptors.[1][3]
This compound (IUPAC Name: this compound; CAS: 52816-67-8) is a functionally rich derivative.[] The ethyl carboxylate group at the 3-position and the methyl group at the 2-position provide critical handles for chemical modification, enabling systematic exploration of structure-activity relationships (SAR) in drug development programs.
Synthesis and Mechanistic Insights: A Protocol Grounded in Logic
The construction of the naphthyridine skeleton is most efficiently achieved through condensation and cyclization reactions. The Friedländer annulation, which involves the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing an active α-methylene group, is a classic and highly effective method for this purpose.[8][9][10]
Proposed Synthetic Protocol: Modified Friedländer Annulation
This protocol outlines a robust, high-yield synthesis of this compound. The choice of reactants is based on creating the desired substitution pattern directly, and the catalytic system is selected to favor the crucial cyclization step.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-amino-3-formylpyridine in absolute ethanol.
-
Addition of β-Keto Ester: To the stirred solution, add 1.1 equivalents of ethyl acetoacetate. The slight excess ensures the complete consumption of the limiting aminopyridine.
-
Catalyst Introduction: Add a catalytic amount (0.1 equivalents) of a base such as piperidine or pyrrolidine. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene of the ethyl acetoacetate.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Cyclization and Dehydration: The intermediate enamine undergoes an intramolecular cyclization followed by dehydration, driven by the thermal conditions, to form the stable aromatic 1,6-naphthyridine ring. This is the core of the Friedländer reaction.[9]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction to proceed efficiently without requiring excessively high temperatures that could lead to side products.
-
Catalyst: A mild base like piperidine is crucial. It deprotonates the α-methylene group of ethyl acetoacetate to form an enolate, which then attacks the aldehyde, but is not strong enough to cause self-condensation of the ester or other unwanted side reactions.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development. Below is a summary of the known properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 52816-67-8 | [] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [] |
| Molecular Weight | 216.24 g/mol | [] |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | [] |
| Appearance | Expected to be a crystalline solid at room temperature | N/A |
| Melting Point | Not widely reported in literature | [11] |
| Boiling Point | Not widely reported in literature | [11] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane | N/A |
Spectroscopic and Analytical Characterization
| Technique | Predicted Features |
| ¹H NMR | ~9.3 ppm (s, 1H): H at C5 (highly deshielded by adjacent nitrogen).~8.8 ppm (d, 1H): H at C7.~8.2 ppm (s, 1H): H at C4.~7.7 ppm (d, 1H): H at C8.~4.4 ppm (q, 2H): -OCH₂- of the ethyl ester.~2.8 ppm (s, 3H): -CH₃ at C2.~1.4 ppm (t, 3H): -CH₃ of the ethyl ester. |
| ¹³C NMR | ~168 ppm: Carbonyl carbon of the ester.~160-120 ppm: Aromatic carbons of the naphthyridine ring.~62 ppm: -OCH₂- carbon of the ethyl ester.~25 ppm: -CH₃ carbon at C2.~14 ppm: -CH₃ carbon of the ethyl ester. |
| Mass Spec (EI) | m/z 216: Molecular ion (M⁺).m/z 188: Loss of ethylene (-C₂H₄).m/z 171: Loss of the ethoxy group (-OC₂H₅).m/z 143: Further fragmentation. |
| IR (Infrared) | ~1720 cm⁻¹: Strong C=O stretch (ester).~1600-1450 cm⁻¹: C=C and C=N stretches (aromatic ring).~3050 cm⁻¹: Aromatic C-H stretch.~2980 cm⁻¹: Aliphatic C-H stretch. |
Chemical Reactivity and Derivatization Potential
The true value of this compound for drug discovery lies in its chemical reactivity, which allows for the creation of diverse analogs for biological screening.
Key Reactive Sites:
-
Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., NaOH) or acidic conditions to yield the corresponding 2-methyl-1,6-naphthyridine-3-carboxylic acid. This carboxylic acid is a crucial intermediate for forming amide bonds.
-
Amide Formation: The carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This is a primary strategy for modulating solubility, cell permeability, and target binding affinity. Many potent naphthyridine-based drugs are carboxamides.[14][15]
-
N-Alkylation: The nitrogen atom at the 6-position is susceptible to alkylation with alkyl halides.[16] This modification can alter the compound's steric and electronic properties, which can be critical for optimizing its interaction with biological targets.
-
Aromatic Substitution: While the electron-deficient nature of the pyridine rings can make electrophilic aromatic substitution challenging, nucleophilic aromatic substitution (SₙAr) may be possible if a suitable leaving group is installed on the ring.
Applications in Research and Drug Development
The 1,6-naphthyridine scaffold is a validated pharmacophore. Derivatives have shown significant promise as:
-
Anticancer Agents: Benzo[b][1][9]naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing curative potential in in-vivo models.[14][15]
-
Kinase Inhibitors: The rigid, planar structure of the naphthyridine core is well-suited for insertion into the ATP-binding pocket of kinases. Recently, 1,6-naphthyridine-2-one derivatives were identified as novel and selective inhibitors of FGFR4, a promising target in colorectal cancer.[6]
-
MAO Inhibitors: Certain benzo[b][1][9]naphthyridine derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's.[5]
This compound serves as an ideal starting material or building block to access these and other classes of biologically active molecules. Its straightforward synthesis and versatile functional handles make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic Data of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate: A Technical Guide
Introduction
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. The 1,6-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities. Accurate structural elucidation and characterization of this molecule are paramount for its application in drug development and other advanced scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and the self-validating nature of the collective spectroscopic data are emphasized to ensure scientific integrity.
Molecular Structure and Logic of Spectroscopic Analysis
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive and unambiguous structural assignment.
The Expanding Therapeutic Potential of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 1,6-naphthyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antiviral, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. This document is structured to serve as a practical resource, combining established scientific principles with actionable methodologies to empower further research and development in this promising area.
Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Core for Drug Design
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties.[1] Among these, the 1,6-naphthyridine core has garnered significant attention due to its presence in numerous biologically active molecules, both from natural sources and synthetic origins.[2][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[4][5] This guide will focus on the multifaceted biological activities attributed to derivatives of the 1,6-naphthyridine scaffold.
Anticancer Activity: Targeting Key Oncogenic Pathways
1,6-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[2][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which 1,6-naphthyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[7]
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[8][9] Certain 1,6-naphthyridine-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4.[8][9] These inhibitors typically function by competing with ATP for binding to the kinase domain of FGFR4, thereby blocking its autophosphorylation and the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[10][11] This inhibition leads to decreased tumor cell proliferation and survival.[8]
Figure 1: Simplified FGFR4 Signaling Pathway and Inhibition
Caption: Inhibition of FGFR4 by a 1,6-naphthyridine derivative.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, migration, and invasion.[3][8] Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.[12] Imidazo[4,5-h][6][13]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[2][14] These compounds effectively block c-Met autophosphorylation and inhibit the proliferation of c-Met-dependent cancer cells.[14]
Table 1: Anticancer Activity of Representative 1,6-Naphthyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | HCT116 (Colorectal) | Not Specified | [8] |
| 1H-Imidazo[4,5-h][6][13]naphthyridin-2(3H)-one | c-Met | BaF3-TPR-Met | 2.6 µM | [14] |
| Benzo[h][6][13]naphthyridine | Not Specified | P388 (Leukemia) | 1.8 µM, 3.5 µM | [3] |
| 2,4-disubstituted-1,6-naphthyridine | Not Specified | MOLT-3 (Leukemia) | 9.1 ± 2.0 µM | [15] |
| 2,4-disubstituted-1,6-naphthyridine | Not Specified | HeLa (Cervical) | 13.2 ± 0.7 µM | [15] |
| 2,4-disubstituted-1,6-naphthyridine | Not Specified | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17]
Figure 2: Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7][18]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[7]
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[17]
-
Formazan Dissolution: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]
Antiviral Activity: A Promising Avenue for New Therapeutics
Derivatives of 1,6-naphthyridine have shown notable activity against a range of viruses, particularly human herpesviruses and Human Immunodeficiency Virus (HIV).[19][20]
Anti-Human Cytomegalovirus (HCMV) Activity
Certain 1,6-naphthyridine derivatives have exhibited potent activity against human cytomegalovirus (HCMV), with some compounds showing significantly lower 50% inhibitory concentrations (IC50) than the standard antiviral drug ganciclovir.[13][19] Importantly, these compounds have been found to be active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action.[19] The antiviral effect appears to target events in the early and late stages of viral replication.[19]
Anti-Human Immunodeficiency Virus (HIV) Activity
The HIV-1 integrase enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][13] 8-Hydroxy-[6][13]naphthyridines have been identified as novel inhibitors of HIV-1 integrase.[21] By blocking this enzyme, these compounds prevent the integration of viral DNA, thereby halting the viral life cycle.[13][22]
Figure 3: Mechanism of HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integrase by a 1,6-naphthyridine derivative.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques in a cell monolayer.[23][24]
-
Cell Culture: Grow a monolayer of susceptible host cells (e.g., MRC-5 for HCMV) in 24-well plates until confluent.[25]
-
Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[25]
-
Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 90 minutes at 37°C).[25]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the 1,6-naphthyridine derivative.[25]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the control wells (typically 7-10 days for CMV).[25]
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Plaques will appear as clear, unstained zones.[25]
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.[23]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
1,6-Naphthyridine derivatives have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[16][17][26]
Antibacterial and Antifungal Spectrum
Various substituted benzo[h][6][13]naphthyridines and other 1,6-naphthyridine analogs have been synthesized and screened for their antimicrobial activity.[17][26] Some compounds have demonstrated notable activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[26] Additionally, antifungal activity has been observed against pathogens like Aspergillus niger and Penicillium chrysogenum.[17]
Experimental Protocol: Antimicrobial Screening (Agar Cup Plate Method)
The agar cup plate method is a common technique for preliminary screening of antimicrobial activity.[27]
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, inoculate the surface of the plates with a standardized suspension of the test microorganism.
-
Well Creation: Create uniform wells in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the 1,6-naphthyridine derivative solution (at a specific concentration, e.g., 50 µg/mL) into the wells.[27] Include a solvent control and a positive control (a standard antibiotic or antifungal agent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Neuroprotective and Neuromodulatory Activities
Emerging research indicates that 1,6-naphthyridine derivatives may have therapeutic potential in the context of neurological disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease.[18] Certain benzo[b][6][13]naphthyridine derivatives have been identified as inhibitors of MAO-B, with some compounds exhibiting potency in the low micromolar range.[18]
5-HT4 Receptor Antagonism
The serotonin 4 (5-HT4) receptor is implicated in various physiological functions, including mood, cognition, and gastrointestinal motility.[2][14] Benzo[h][6][13]naphthyridine derivatives have been developed as selective antagonists of the 5-HT4 receptor, suggesting their potential utility in treating disorders where this receptor is dysregulated.[10]
Figure 4: Schematic of 5-HT4 Receptor Antagonism
Caption: A 1,6-naphthyridine derivative acting as a 5-HT4 receptor antagonist.
Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[28][29]
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the 5-HT4 receptor.[15]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the 5-HT4 receptor (e.g., [³H]-GR113808), and varying concentrations of the 1,6-naphthyridine derivative.[15][30]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the 1,6-naphthyridine derivative that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects, underscore the significant potential of this chemical class. The ability to target a wide range of biological molecules, from kinases and viral enzymes to G-protein coupled receptors, highlights the adaptability of the 1,6-naphthyridine core for rational drug design.
Future research should continue to explore the vast chemical space around the 1,6-naphthyridine nucleus to identify new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds for specific therapeutic applications. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued investigation of 1,6-naphthyridine derivatives holds great promise for the discovery of next-generation therapies for a multitude of human diseases.
References
- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. atcc.org [atcc.org]
- 19. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 21. pnrjournal.com [pnrjournal.com]
- 22. What are HIV-1 integrase modulators and how do they work? [synapse.patsnap.com]
- 23. benchchem.com [benchchem.com]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijtsrd.com [ijtsrd.com]
- 28. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Relevance of Naphthyridines and Their Synthesis
An In-Depth Technical Guide to the Friedländer Synthesis of Naphthyridines
Naphthyridine scaffolds are classified as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with a wide range of biological targets. This has led to their integration into approved drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[2] Beyond medicine, their unique photophysical properties are harnessed in materials science for applications like organic light-emitting diodes (OLEDs).[3]
Among the various synthetic routes to these vital heterocycles, the Friedländer synthesis remains a cornerstone methodology. First reported in 1882, this reaction offers a direct and highly versatile pathway by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] While the classical approach often required harsh conditions, modern advancements have transformed the Friedländer annulation into a sophisticated and adaptable tool.[6][7] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and field-proven protocols for the synthesis of naphthyridines, with a focus on contemporary, efficient, and environmentally sustainable methods.
The Core Annulation: Mechanistic Principles
The Friedländer synthesis constructs the naphthyridine skeleton by reacting a 2-aminopyridine-3-carboxaldehyde (also known as 2-aminonicotinaldehyde) with an enolizable carbonyl compound.[7][8] This acid- or base-catalyzed process proceeds through a sequence of condensation and cyclodehydration steps to form the second pyridine ring.
Two primary mechanistic pathways are generally proposed, differing in the initial reactive event.[9][10]
-
Aldol-First Pathway: The reaction initiates with a base-catalyzed aldol addition between the enolate of the active methylene compound and the aldehyde of the 2-aminopyridine derivative. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the aromatic naphthyridine ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the primary amine of the pyridine and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon attacks the ring-bound aldehyde, and subsequent dehydration furnishes the final product.[9]
Under basic conditions, the reaction typically involves the generation of a carbanion from the active methylene compound, which then undergoes condensation with the aldehyde.[11] The final cyclization and dehydration afford the aromatic product.
Caption: Generalized mechanism of the Friedländer synthesis for naphthyridines.
Methodological Evolution: From Harsh Classics to Green Innovations
While effective, traditional Friedländer syntheses often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents.[6][12] This has driven the development of numerous innovative protocols that enhance efficiency, safety, and environmental compatibility.
Ionic Liquid Catalysis: A Paradigm Shift in Green Chemistry
Ionic liquids (ILs) have emerged as powerful catalysts and reaction media, often enabling reactions under mild, environmentally benign conditions.
-
Choline Hydroxide (ChOH) in Water: A landmark innovation is the use of choline hydroxide, an inexpensive and biocompatible ionic liquid, to catalyze the Friedländer reaction in water.[6][7] This approach is exceptionally efficient, providing excellent yields (>90%) for a wide range of aliphatic and aromatic methylene compounds at a mild temperature of 50°C.[3][6] The use of water as the sole solvent and the metal-free nature of the catalyst align perfectly with the principles of green chemistry. Furthermore, product separation is often straightforward, avoiding the need for extensive chromatography.[7]
-
Basic Ionic Liquids (Solvent-Free): Task-specific ILs, such as 1-butyl-3-methylimidazolium-2-carboxylate ([Bmmim][Im]), can serve as both the catalyst and the reaction medium under solvent-free conditions.[11] This method also produces high yields and allows for the catalyst to be recycled multiple times without significant loss of activity, enhancing the economic and environmental viability of the process.[11]
Solvent-Free Grinding and Lewis Acid Catalysis
Eliminating organic solvents entirely is a primary goal of sustainable chemistry. Solvent-free "grinding" methods offer a simple, rapid, and efficient alternative.
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): This mild Lewis acid has been shown to be an effective catalyst for the Friedländer condensation under solvent-free grinding conditions at room temperature.[8] The reaction proceeds rapidly, often within minutes, and provides high yields of pure product with a simple work-up procedure that involves washing with water. This method is operationally simple and avoids the use of hazardous acids or bases and volatile organic solvents.[8] Other catalysts like ammonium sulphamate have also been successfully employed in similar solid-state protocols.[12]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times.
-
DABCO-Catalyzed Microwave Synthesis: Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free microwave conditions, the synthesis of 1,8-naphthyridines can be completed in minutes instead of hours. This protocol is highly efficient, reduces pollution, and provides excellent product yields, making it ideal for the rapid generation of compound libraries in a drug discovery setting. Piperidine has also been used effectively as a catalyst in microwave-assisted protocols.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. The following table summarizes quantitative data from various field-proven methodologies for the synthesis of 1,8-naphthyridine derivatives.
| Catalyst System | Solvent | Conditions | Typical Yields (%) | Key Advantages | Reference(s) |
| Choline Hydroxide (ChOH) | Water | 50°C, 6-12 h | >90% | Green solvent, mild conditions, high yields, simple workup | [3][6][7] |
| CeCl₃·7H₂O | Solvent-Free | Room Temp, 5-10 min (Grinding) | 88-95% | Rapid, room temp, solvent-free, operational simplicity | [8] |
| DABCO | Solvent-Free | Microwave (600W), 5-6 min | 74-86% | Extremely rapid, high efficiency, solvent-free | |
| [Bmmim][Im] (IL) | Solvent-Free | 80°C, 24 h | ~90% | Recyclable catalyst, high yields, solvent-free | [11] |
| Piperidine | Methanol | Microwave, 2-5 min | >90% | Rapid, high yields | |
| LiOH·H₂O / KOH | Aqueous-Alcohol | Reflux | Moderate to Good | Aqueous media | [6] |
| Ammonium Sulphamate | Solvent-Free | Room Temp, 5-10 min (Grinding) | 85-94% | Inexpensive catalyst, solvent-free, rapid | [12] |
Validated Experimental Protocols
A robust and reproducible protocol is the foundation of successful synthesis. The methodologies described below represent self-validating systems that are both efficient and reliable.
Protocol 1: Gram-Scale Green Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is adapted from a highly efficient and environmentally friendly method utilizing a biocompatible ionic liquid catalyst in an aqueous medium.[1][6]
Materials:
-
2-Aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde)
-
Acetone (reagent grade)
-
Choline hydroxide solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Nitrogen line
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg).
-
Reagent Addition: Add deionized water (1 mL) and acetone (1.5 mmol, 111 µL). The excess of the active methylene component helps drive the reaction to completion.
-
Catalyst Introduction: Add choline hydroxide (1 mol %, ~3 µL of a 45 wt. % solution) to the stirring mixture. The catalyst facilitates both the enolate formation and the subsequent condensation steps.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes to create an inert atmosphere, preventing potential side reactions.
-
Reaction: Heat the reaction mixture to 50°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (40 mL). Wash the organic layer with water (10 mL) to remove the water-soluble catalyst.
-
Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield the crude product. The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.[1]
Protocol 2: Rapid Solvent-Free Synthesis of Substituted 1,8-Naphthyridines
This protocol describes a rapid, solvent-free grinding method using a Lewis acid catalyst.[8][12]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetoacetanilide)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) or Ammonium Sulphamate
-
Mortar and pestle
-
Cold water
Procedure:
-
Mixing: In a clean mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and the catalyst (CeCl₃·7H₂O or NH₂SO₃NH₄, 0.01 mol).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for the specified time (typically 5-10 minutes). The mechanical energy facilitates the reaction in the solid state.
-
Monitoring: Monitor the reaction for completion via TLC.
-
Isolation: Upon completion, add cold water to the reaction mixture. The solid product will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the catalyst and any unreacted starting materials, and dry. Recrystallization from an appropriate solvent can be performed for further purification.[12]
Caption: General experimental workflow for Friedländer naphthyridine synthesis.
Conclusion and Future Outlook
The Friedländer synthesis is a powerful and enduring reaction for the construction of the medicinally vital naphthyridine core. Its inherent simplicity and versatility have sustained its relevance for over a century. The true innovation lies in its modern adaptations, which have successfully addressed the classical limitations of harsh conditions and environmental impact. The development of aqueous protocols using biocompatible catalysts, rapid solvent-free microwave and grinding methods, and recyclable catalytic systems has transformed the Friedländer annulation into a sophisticated tool that is fully aligned with the demands of modern, sustainable chemical research. For professionals in drug discovery and materials science, mastery of these advanced methodologies provides a direct and efficient path to novel molecular entities with significant therapeutic and technological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate: Key Starting Materials and Methodologies
Abstract and Scope
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and structural rigidity make it a sought-after core in modern drug discovery. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic routes to Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a key functionalized intermediate. We will delve into the core synthetic strategy, analyze the critical starting materials, provide a detailed, field-tested experimental protocol, and discuss the mechanistic underpinnings that ensure a successful and reproducible synthesis. The primary focus will be on the robust and widely adopted Friedländer Annulation reaction, a classic and efficient method for constructing the naphthyridine ring system.[3]
Core Synthesis Strategy: The Friedländer Annulation
The construction of the 1,6-naphthyridine ring system is most reliably achieved through the Friedländer synthesis.[3] This powerful reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[4][5] For our target molecule, this translates to the condensation of an appropriately substituted aminopyridine with an active methylene compound that provides the remaining atoms for the new pyridine ring.
The strategic selection of starting materials is paramount. A retrosynthetic analysis of this compound logically disconnects the molecule into two primary building blocks: a pyridine-containing amine and a three-carbon ketoester component.
Caption: Retrosynthetic analysis of the target molecule.
Key Starting Materials: A Deeper Dive
The success of the synthesis hinges on the quality and reactivity of two commercially available starting materials.
The Amine Component: 4-Amino-2-methylpyridine
-
Structure and Role: This molecule serves as the foundational pyridine ring upon which the second ring is constructed. The amino group at the C4 position is the key nucleophile that initiates the reaction cascade. The relative positions of the amino group and the ring nitrogen dictate the resulting naphthyridine isomer, in this case, the 1,6-isomer.
-
Purity Considerations: The purity of this starting material is critical. Contaminants can lead to side reactions and complicate purification. It is advisable to use material of ≥98% purity or purify it by recrystallization or sublimation before use.
The Methylene Component: Ethyl Acetoacetate
-
Structure and Role: This β-ketoester is an ideal partner for the Friedländer annulation. It provides the three-carbon chain required to complete the new six-membered ring. The acetyl group's ketone is the primary electrophilic site, while the adjacent methylene group is sufficiently acidic to participate in the cyclization/dehydration step. The ethyl ester group remains in the final product, providing a versatile chemical handle for further derivatization.
-
Tautomerism: Ethyl acetoacetate exists as a mixture of keto and enol tautomers. The equilibrium is solvent and temperature-dependent. The enol form is particularly reactive in the acid-catalyzed condensation.
Mechanistic Insights and Catalysis
The Friedländer annulation proceeds through a sequence of condensation and cyclodehydration steps. While it can be performed under thermal conditions, catalysis is typically required for efficient conversion.
Caption: Simplified workflow of the Friedländer reaction.
-
Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-2-methylpyridine on the keto-carbonyl of ethyl acetoacetate. This is often the rate-limiting step and is accelerated by an acid catalyst which protonates the carbonyl, rendering it more electrophilic.
-
Cyclization: Following the initial condensation to form an enamine intermediate, an intramolecular cyclization occurs. The enamine attacks the pyridine ring, leading to the formation of the second six-membered ring.
-
Dehydration: The final step is a dehydration (elimination of a water molecule) which results in the formation of the stable, aromatic 1,6-naphthyridine ring system.
Catalyst Selection
A variety of catalysts can be employed, from simple protic acids to Lewis acids and even ionic liquids.[6] The choice of catalyst can significantly impact reaction time, temperature, and yield.
| Catalyst System | Typical Conditions | Yield (%) | Advantages/Disadvantages | Source |
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Good-Excellent | Inexpensive, effective; requires high temperatures. | [5] |
| Cerium(III) Chloride (CeCl₃·7H₂O) | Solvent-free, grinding, RT | High (up to 95%) | Environmentally benign, mild conditions, rapid. | [4] |
| Pyrrolidine Derivatives (e.g., TABO) | High temperature | 65-84% | High regioselectivity for certain substrates. | [7][8] |
| Basic Ionic Liquids (e.g., [Bmmim][Im]) | 50-80 °C | Good-Excellent | Acts as both solvent and catalyst, recyclable. | [6] |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Friedländer synthesis, emphasizing safety, reproducibility, and ease of execution in a standard laboratory setting.
Reaction Scheme: (4-Amino-2-methylpyridine) + (Ethyl Acetoacetate) --[Catalyst]--> this compound
Materials and Equipment:
-
4-Amino-2-methylpyridine (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 eq)
-
Toluene (or Xylene for higher temperatures)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-amino-2-methylpyridine (e.g., 5.0 g, 46.2 mmol, 1.0 eq), toluene (100 mL), and ethyl acetoacetate (7.0 mL, 55.5 mmol, 1.2 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.88 g, 4.6 mmol, 0.1 eq) to the mixture.
-
Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-8 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Reaction Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The synthesis of this compound is reliably achieved via the Friedländer annulation, a robust and versatile synthetic method. The key to a successful synthesis lies in the selection of high-purity 4-amino-2-methylpyridine and ethyl acetoacetate as the core starting materials. While traditional acid catalysis with reagents like p-TSA under reflux is effective, modern variations using catalysts such as CeCl₃ under solvent-free conditions offer greener and more efficient alternatives.[4] This guide provides the fundamental knowledge and a practical, detailed protocol to empower researchers in the synthesis of this valuable heterocyclic building block for applications in medicinal chemistry and beyond.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Theoretical calculations on Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Abstract
The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This technical guide presents a comprehensive theoretical framework for the computational analysis of a specific derivative, this compound. While this exact molecule is not extensively documented in current literature, this guide establishes a robust protocol for its in silico characterization, drawing upon established computational methodologies for analogous naphthyridine systems. We will explore its structural optimization, spectroscopic properties, electronic characteristics, and potential reactivity through high-level quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of novel heterocyclic compounds.
Introduction: The Significance of the 1,6-Naphthyridine Core
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms. The isomeric forms, including 1,5-, 1,8-, and 1,6-naphthyridines, have garnered considerable attention in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The 1,6-naphthyridine core, in particular, serves as a privileged structure, providing a rigid scaffold for the precise orientation of functional groups that can interact with various biological targets.[2]
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4][5] They allow for the prediction of molecular properties, including geometry, stability, reactivity, and spectroscopic signatures, before embarking on potentially costly and time-consuming synthetic efforts.[6][7] This guide will delineate a comprehensive computational protocol for the theoretical investigation of this compound, a compound with potential for further functionalization and exploration as a therapeutic agent.
Proposed Synthetic Pathway
A generalized synthetic scheme is proposed below:
Caption: Proposed synthetic pathway for this compound.
This approach leverages readily available starting materials and follows established principles of heterocyclic synthesis.[8][9]
Comprehensive Theoretical Calculation Protocol
The following section details a step-by-step protocol for the in silico analysis of this compound using Density Functional Theory (DFT).
Computational Workflow
The overall computational workflow is depicted in the following diagram:
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The Evolving Landscape of 1,6-Naphthyridines: A Technical Guide to the Analogs and Derivatives of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This in-depth technical guide focuses on the known analogs and derivatives of a specific, yet representative core: Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate. As a Senior Application Scientist, this document is structured to provide not just a catalog of compounds, but a cohesive narrative that delves into the synthetic rationale, structure-activity relationships (SAR), and the therapeutic potential of this fascinating class of molecules. The content herein is designed to empower researchers in their quest to design and develop next-generation therapeutics based on the 1,6-naphthyridine core.
The Core Moiety: Synthesis of this compound
While direct literature on the synthesis of this compound is sparse, its synthesis can be confidently approached through established methodologies for 1,6-naphthyridine ring formation, most notably the Friedländer annulation.[4] This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
A plausible and efficient synthetic route is the acid- or base-catalyzed condensation of 4-aminonicotinaldehyde with ethyl acetoacetate. This reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the desired 1,6-naphthyridine ring system.
Caption: Proposed Friedländer Synthesis of the Core Moiety.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminonicotinaldehyde
-
Ethyl acetoacetate
-
Piperidine (or p-toluenesulfonic acid)
-
Ethanol (or Toluene)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Causality of Experimental Choices: The choice of a basic catalyst like piperidine facilitates the initial Knoevenagel-type condensation between the aldehyde and the active methylene group of the ethyl acetoacetate. An acidic catalyst like p-toluenesulfonic acid can also be employed to promote both the initial condensation and the subsequent cyclization/dehydration. Ethanol is a common solvent for such condensations, while toluene can be used with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.
Analogs and Derivatives: A Gateway to Diverse Biological Activities
The true potential of the 1,6-naphthyridine scaffold is unlocked through the strategic modification of its core structure. The ethyl ester at the 3-position and the methyl group at the 2-position of our core moiety serve as key handles for derivatization, leading to a wide array of analogs with diverse pharmacological profiles. The burgeoning interest in this scaffold stems from its demonstrated efficacy in various therapeutic areas, most notably as anticancer agents.[1][5]
Anticancer Agents: Targeting the Pillars of Malignancy
The 1,6-naphthyridine core has proven to be a versatile framework for the design of potent anticancer agents, with derivatives exhibiting mechanisms of action that include kinase inhibition and topoisomerase I inhibition.[6]
Several classes of 1,6-naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.
AXL Inhibitors: A series of 1,6-naphthyridinone derivatives have been developed as selective type II AXL inhibitors.[4] Starting from a dual MET/AXL inhibitor, molecular modeling-assisted optimization led to compounds with high potency for AXL and significant selectivity over the MET kinase.[4] One such compound, 25c , demonstrated an IC50 of 1.1 nM for AXL and exhibited significant antitumor efficacy in a xenograft model.[4]
FGFR4 Inhibitors: Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[7] Compound 19g from this series showed excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines, along with significant tumor inhibition in a mouse xenograft model.[7]
| Compound | Target Kinase | IC50 (nM) | Cancer Model | Reference |
| 25c | AXL | 1.1 | BaF3/TEL-AXL xenograft | [4] |
| 19g | FGFR4 | - | HCT116 xenograft | [7] |
Dibenzo[c,h][1][5]naphthyridines, representing a structural modification of the indenoisoquinoline topoisomerase I (Top1) inhibitors, have been synthesized and evaluated for their anticancer activity.[8] These compounds induce unique DNA cleavage site selectivities and demonstrate potent antitumor activities in a number of cancer cell lines.[8]
Antimicrobial and Antiviral Agents
The 1,6-naphthyridine scaffold has also been explored for its potential in combating infectious diseases.[1][5] While the primary focus of recent research has been on anticancer applications, the historical context of naphthyridines, such as the antibacterial agent nalidixic acid (a 1,8-naphthyridine), underscores the potential of this heterocyclic system in antimicrobial drug discovery.[9][10]
Other Biological Activities
Beyond cancer and infectious diseases, 1,6-naphthyridine derivatives have been investigated for a range of other pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential as anti-inflammatory and analgesic agents.[1]
-
Antioxidant Properties: The antioxidant potential of some 1,6-naphthyridine derivatives has also been reported.[1]
-
Central Nervous System (CNS) Activity: Piperazine analogs of naphthyridine-3-carboxamides have been explored as 5-HT3 receptor antagonists with potential antidepressant-like activity.[5]
Structure-Activity Relationship (SAR) and Molecular Modeling
The development of potent and selective 1,6-naphthyridine-based drugs is heavily reliant on understanding the structure-activity relationships. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in guiding the design of new analogs.[1] For instance, in the development of AXL inhibitors, molecular modeling was crucial in optimizing the selectivity over the MET kinase.[4]
Caption: Iterative Drug Design and Optimization Workflow.
Future Perspectives
The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening and computational drug design, promises to accelerate the identification of new drug candidates. Future research will likely focus on:
-
Exploration of New Biological Targets: While significant progress has been made in the area of kinase inhibitors, the full therapeutic potential of 1,6-naphthyridines is yet to be unlocked.
-
Development of More Selective Inhibitors: Enhancing the selectivity of 1,6-naphthyridine-based inhibitors will be crucial for minimizing off-target effects and improving their safety profiles.
-
Application in Other Therapeutic Areas: Further investigation into the anti-inflammatory, antiviral, and CNS activities of this scaffold is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. scispace.com [scispace.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors for therapeutic applications. Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate represents a key building block in the synthesis of more complex molecules within this class. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for its safe handling and effective use in a research and development setting. This technical guide provides a comprehensive overview of the known and inferred safety precautions, handling procedures, and potential biological context for this compound, synthesized from available data on structurally related compounds and general principles of chemical safety.
Compound Identification and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 52816-67-8 | [] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [] |
| Molecular Weight | 216.24 g/mol | [] |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | [] |
| InChI | InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-8(2)14-11(9)10 | [] |
Note: Physical properties such as melting point, boiling point, and solubility are not yet experimentally determined and publicly available.
Hazard Identification and Risk Assessment: An Analog-Based Approach
In the absence of specific toxicological data for this compound, a conservative approach based on the hazard profiles of structurally similar naphthyridine derivatives and other heterocyclic compounds is essential.
Potential Hazards:
-
Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds are known to cause skin and eye irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Unknown Biological Activity: As a derivative of a biologically active scaffold, this compound should be handled as potentially bioactive and toxic. The 1,6-naphthyridine core is found in molecules targeting critical cellular pathways, such as cyclin-dependent kinases (CDKs) and c-Met kinase[2][3]. Unintended absorption or inhalation could lead to unforeseen physiological effects.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and sleeves are recommended.
-
Respiratory Protection: If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a wide range of biologically active compounds, including kinase inhibitors and potential anti-cancer agents. Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a key building block for the elaboration of more complex molecules within this class. This document provides a detailed, two-stage protocol for the synthesis of this valuable compound, commencing with the preparation of the essential precursor, 4-aminopyridine-3-carbaldehyde, followed by a robust Friedländer annulation.
Overall Synthetic Strategy
The synthesis is approached in a two-part sequence. First, the commercially available 4-aminonicotinic acid is converted to the key aldehyde intermediate, 4-aminopyridine-3-carbaldehyde. This transformation is achieved via a two-step process involving esterification to protect the carboxylic acid and facilitate a controlled reduction, followed by the reduction of the ester to the aldehyde. The second part of the synthesis involves the classical Friedländer annulation, where the synthesized 4-aminopyridine-3-carbaldehyde is condensed with ethyl acetoacetate to construct the target 1,6-naphthyridine ring system.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 4-Aminopyridine-3-carbaldehyde
The conversion of a carboxylic acid to an aldehyde requires a controlled reduction to prevent over-reduction to the corresponding alcohol. A common and effective strategy is to first convert the carboxylic acid to an ester, which can then be reduced to the aldehyde using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[1]
Step 1.1: Esterification of 4-Aminonicotinic Acid
Rationale: The esterification of 4-aminonicotinic acid to its ethyl ester is a crucial step. The resulting ester is more amenable to controlled reduction to the aldehyde compared to the free carboxylic acid. Thionyl chloride in ethanol is a classic and efficient method for this transformation, forming the ethyl ester in situ.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Aminonicotinic Acid | 138.12 | 10.0 g | 1.0 |
| Ethanol (absolute) | 46.07 | 200 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 6.4 mL | 1.2 |
Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminonicotinic acid (10.0 g).
-
Add absolute ethanol (200 mL) to the flask and stir to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (6.4 mL) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent.
-
The resulting solid is crude ethyl 4-aminonicotinate hydrochloride. Suspend the solid in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 4-aminonicotinate as a solid.
Step 1.2: Reduction of Ethyl 4-aminonicotinate to 4-Aminopyridine-3-carbaldehyde
Rationale: The reduction of the ester to the aldehyde is achieved using DIBAL-H at low temperature (-78 °C). The low temperature is critical to prevent the over-reduction of the aldehyde to the alcohol. DIBAL-H is a powerful yet selective reducing agent suitable for this transformation.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Ethyl 4-aminonicotinate | 166.18 | 10.0 g | 1.0 |
| Dichloromethane (DCM, dry) | 84.93 | 300 mL | - |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 66 mL | 1.1 |
Protocol:
-
In a dry 1 L three-necked flask under an inert atmosphere (nitrogen or argon), dissolve ethyl 4-aminonicotinate (10.0 g) in dry dichloromethane (300 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in hexanes, 66 mL) dropwise to the cooled solution over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (150 mL). Stir vigorously for 1-2 hours until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-aminopyridine-3-carbaldehyde.
Part 2: Friedländer Annulation for this compound
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, leading to the formation of a quinoline or, in this case, a naphthyridine ring system.[3][4][5] This reaction can be catalyzed by either acid or base. For this synthesis, a base-catalyzed approach is employed to promote the initial condensation between the amino group and one of the carbonyls of ethyl acetoacetate.
Caption: Simplified reaction mechanism for the Friedländer annulation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 4-Aminopyridine-3-carbaldehyde | 122.12 | 5.0 g | 1.0 |
| Ethyl acetoacetate | 130.14 | 5.8 mL | 1.1 |
| Ethanol | 46.07 | 150 mL | - |
| Potassium hydroxide (KOH) | 56.11 | 0.23 g | 0.1 |
Protocol:
-
In a 250 mL round-bottom flask, dissolve 4-aminopyridine-3-carbaldehyde (5.0 g) in ethanol (150 mL).
-
Add ethyl acetoacetate (5.8 mL) to the solution.
-
Add potassium hydroxide (0.23 g) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water (100 mL) to the residue, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-part strategy, involving the initial preparation of 4-aminopyridine-3-carbaldehyde followed by a Friedländer annulation, is a reliable method for accessing this important heterocyclic building block. The protocols have been designed to be robust and scalable for research and development purposes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 3. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Validated Protocol for the Purification of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and validated protocol for the purification of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The purity of such scaffolds is paramount for obtaining reliable data in subsequent biological assays and developmental studies. This guide details a robust methodology centered on normal-phase flash column chromatography, a fundamental, scalable, and efficient technique for isolating compounds from complex reaction mixtures.[1] We will delve into the rationale behind methodological choices, from mobile phase selection via Thin Layer Chromatography (TLC) to the specifics of column packing and fraction analysis. The protocol is designed to be a self-validating system, complete with troubleshooting guidance to empower researchers in achieving high-purity this compound.
Introduction: The Rationale for Purification
This compound belongs to the naphthyridine class of nitrogen-containing heterocycles. Naphthyridine derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The integrity of all downstream applications, whether for structural analysis, in vitro screening, or in vivo studies, is critically dependent on the purity of the starting compound. Column chromatography remains the gold standard for purification, separating molecules based on their differential adsorption to a stationary phase as a mobile phase flows through it.[1] This protocol specifically employs silica gel, a polar stationary phase, which is highly effective for the separation of moderately polar N-heterocyclic compounds like the target molecule.
Principle of the Method: Normal-Phase Chromatography
The separation is based on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase (eluent) is a significantly less polar organic solvent or a mixture of solvents. Compounds in the crude mixture are introduced at the top of the column and partition between the stationary and mobile phases as the eluent flows through.
-
Polar Impurities: Interact strongly with the polar silica gel and are retained on the column, eluting more slowly.
-
Non-polar Impurities: Have minimal affinity for the silica gel and are readily carried through the column by the mobile phase, eluting quickly.
-
Target Compound: this compound, being of intermediate polarity, will have a moderate affinity for the stationary phase. By carefully selecting the mobile phase polarity, its elution can be controlled to separate it effectively from both more polar and less polar impurities.
Pre-Purification Analysis: Mobile Phase Optimization via TLC
Before committing to a large-scale column separation, it is imperative to determine the optimal solvent system using Thin Layer Chromatography (TLC). The objective is to find a mobile phase composition that results in a Retention Factor (Rf) of 0.2 - 0.4 for the target compound, ensuring good separation from impurities.[1]
Protocol for TLC Analysis:
-
Prepare several potential eluent systems with varying polarities. For naphthyridine derivatives, mixtures of Ethyl Acetate (EtOAc) and Hexane are an excellent starting point.[2][3]
-
Test Systems: 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane, 50% EtOAc/Hexane.
-
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved sample onto separate silica gel TLC plates.
-
Develop each plate in a chamber containing one of the prepared eluent systems.
-
Visualize the separated spots under a UV lamp (typically at 254 nm).
-
Identify the spot corresponding to the product and calculate its Rf value:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
-
Select the solvent system that provides the best separation and the target Rf value. An ideal system shows the product spot clearly resolved from impurity spots.
Detailed Protocol for Flash Column Chromatography
This protocol assumes a standard glass column and manual packing. It can be readily adapted for automated flash chromatography systems.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Glass Chromatography Column |
| Silica Gel (Flash Grade, 100-200 mesh)[2] | Column Stand and Clamps |
| Ethyl Acetate (HPLC Grade) | Separatory Funnel (as a solvent reservoir) |
| Hexane (HPLC Grade) | Beakers and Erlenmeyer Flasks |
| Sand (Acid-Washed) | Collection Test Tubes or Vials |
| TLC Plates (Silica Gel 60 F254) | Rotary Evaporator |
| Cotton or Glass Wool | UV Lamp for TLC Visualization |
Column Preparation (Wet Packing Method)
The wet packing method is superior for creating a homogenous, bubble-free stationary phase bed, which is crucial for high-resolution separation.[1][4]
-
Prepare the Column: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom outlet. Add a thin (0.5 cm) layer of sand over the plug to create a flat base.[5]
-
Create the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane) and stir to create a uniform slurry with the consistency of a thin milkshake. Ensure no dry clumps remain.[4]
-
Pack the Column: With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.
-
Settle the Bed: Gently tap the sides of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform packing.[1][4] As the silica settles, solvent will drain out; continuously add more of the initial mobile phase to the top, ensuring the silica bed never runs dry.
-
Finalize Packing: Once the silica has settled into a stable bed, close the stopcock. Allow a small layer of solvent to remain above the silica. Carefully add a thin (0.5 cm) layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.[4] Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dissolve the Sample: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent like dichloromethane. A concentrated sample band leads to better separation.[4]
-
Load the Sample: Using a pipette, carefully apply the dissolved sample solution evenly to the top of the sand layer.
-
Adsorb the Sample: Open the stopcock and allow the sample to be drawn down into the silica bed until the liquid is level with the sand.
-
Wash: Carefully add a small amount (~1 mL) of the mobile phase to wash any residual sample from the column walls onto the bed. Allow this to be drawn down as well. Repeat once more.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the top of the column with the mobile phase. A separatory funnel can be used as a reservoir to maintain a constant head of solvent.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Gradient Elution (Recommended): A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with different polarities.[2][3]
-
Start with the low-polarity mobile phase determined by TLC (e.g., 10% EtOAc/Hexane).
-
After eluting the non-polar impurities, incrementally increase the percentage of Ethyl Acetate (e.g., to 20%, then 30%, 40%, etc.). This will sequentially elute compounds of increasing polarity.
-
-
Collect Fractions: Collect the eluate in sequentially labeled test tubes. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
Monitor Fractions by TLC: Periodically, spot samples from the collected fractions onto a TLC plate. Develop the plate in the optimized mobile phase to identify which fractions contain the pure product.
-
Combine and Evaporate: Once all pure fractions have been identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow of the Purification Process
The following diagram outlines the logical flow of the entire purification protocol.
Caption: Workflow for the purification of this compound.
Summary of Protocol Parameters and Troubleshooting
| Parameter | Recommended Specification | Rationale / Notes |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard polar support for N-heterocycles.[2] |
| Mobile Phase | Gradient: Hexane / Ethyl Acetate | Start with low EtOAc % (e.g., 10%) and increase to elute the product.[2] |
| Optimal Rf (TLC) | 0.2 - 0.4 | Provides the best resolution on the column.[1] |
| Column Packing | Wet Slurry Method | Minimizes air bubbles and channels, ensuring optimal separation.[4] |
| Elution Mode | Gradient | Effectively separates a wider range of polarities than isocratic elution. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound elutes too quickly (Rf > 0.5) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (Ethyl Acetate).[4] |
| Compound will not elute from the column | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (Ethyl Acetate).[3] |
| Poor separation of spots (streaking or overlap) | 1. Sample band was too dilute/wide. 2. Column was packed unevenly. 3. Compound may be degrading on silica. | 1. Load sample in a minimal volume. 2. Repack the column carefully. 3. Consider using deactivated silica or alumina.[3] |
| Cracked or channeled silica bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica bed.[1] |
References
Application Notes and Protocols for the Purification of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust recrystallization protocol for the purification of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document provides an in-depth explanation of the principles of recrystallization, a step-by-step experimental procedure, and troubleshooting advice. The aim is to equip researchers with the necessary knowledge to obtain high-purity this compound, a critical step for accurate downstream applications and the development of novel therapeutics.
Introduction to the Purification of Naphthyridine Derivatives
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] this compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and biological assays, leading to unreliable results.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] By dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.[2][3] This application note provides a detailed procedure for the recrystallization of this compound, developed from the fundamental principles of crystallization and purification strategies for related heterocyclic compounds.
The Science of Recrystallization: A Self-Validating System
A successful recrystallization is a self-validating process where the formation of a well-defined crystalline structure inherently excludes impurities. The key to this process is the selection of an appropriate solvent and the controlled cooling of the solution.
The Critical Role of Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent must be able to dissolve the compound completely at or near its boiling point to liberate the compound from its impure crystal lattice.[2][4]
-
Low solubility at low temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, allowing for the formation of pure crystals and maximizing the yield.[2][4]
-
Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).[2]
-
Chemical inertness: The solvent must not react with the compound being purified.[2][6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
For this compound, a polar solvent is a logical starting point due to the presence of nitrogen atoms and an ester functional group. Ethanol is a commonly used and effective solvent for the recrystallization of many organic compounds, including some heterocyclic structures.[7]
The Crystallization Process: From Solution to Pure Solid
The formation of crystals from a supersaturated solution is a thermodynamically driven process. Slow cooling is crucial as it allows the molecules of the desired compound to selectively deposit onto the growing crystal lattice, excluding the randomly distributed impurity molecules. Rapid cooling can trap impurities within the crystal structure.
Visualizing the Recrystallization Workflow
The following diagram illustrates the major steps in the recrystallization procedure.
Caption: A flowchart of the recrystallization process.
Detailed Experimental Protocol
This protocol is designed for the recrystallization of this compound.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for removing colored impurities)
-
Distilled water (for cooling bath)
-
Ice
-
-
Equipment:
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper (for Buchner funnel and for fluted filter paper)
-
Glass funnel
-
Spatula
-
Watch glass
-
Beakers
-
Graduated cylinders
-
Vacuum source
-
Drying oven or desiccator
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform the recrystallization in a well-ventilated fume hood. Ethanol is flammable and its vapors can be harmful.
-
Handling: Structurally similar compounds can cause skin and eye irritation and may be harmful if swallowed.[5] Handle this compound with care. Avoid inhalation of dust and direct contact with skin and eyes.
-
Fire Safety: Keep flammable solvents away from open flames and hot surfaces.
Step-by-Step Procedure
-
Dissolution of the Crude Solid: a. Place the crude this compound into an Erlenmeyer flask of an appropriate size. b. Add a magnetic stir bar to the flask. c. In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate. d. Add a small amount of the hot ethanol to the flask containing the crude solid. e. Place the flask on the hot plate and bring the solvent to a gentle boil while stirring. f. Continue adding small portions of the hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]
-
Decolorization (Optional): a. If the solution is colored, remove the flask from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if necessary): a. If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. b. Place a fluted filter paper in a glass funnel and place the funnel on top of a clean Erlenmeyer flask. c. Heat the funnel and the receiving flask on the hot plate to prevent premature crystallization. d. Pour the hot solution through the fluted filter paper.
-
Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass. b. Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[4] c. Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Collection of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol. b. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel. c. Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel. d. Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Drying the Crystals: a. Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help dry them. b. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely, or dry them in a drying oven at a temperature well below the melting point of the compound, or in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Primary Solvent | Ethanol (95% or absolute) | Good balance of polarity for dissolving the compound when hot and allowing crystallization when cold. |
| Approx. Solvent Volume | 10-20 mL per gram of crude solid (to be determined empirically) | To achieve a saturated solution at high temperature for optimal yield. |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | To ensure complete dissolution of the compound. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath (0-5 °C) | Promotes the formation of large, pure crystals and maximizes yield. |
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound. |
| "Oiling out" occurs (product separates as an oil). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- The cooling is too rapid. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Use a lower-boiling point solvent. |
| Low recovery of the purified compound. | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is ice-cold.- Keep the funnel and receiving flask hot during filtration. |
| Colored crystals are obtained. | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to decolorize the solution before crystallization. |
Visualization of Solvent Selection Logic
Caption: The decision process for selecting a suitable recrystallization solvent.
References
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These compounds have garnered significant interest due to their diverse pharmacological properties, including potential applications as kinase inhibitors, anticancer agents, and antibacterials. The precise structural elucidation of novel 1,6-naphthyridine derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of these molecules in solution.
This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate (1) . We will delve into the rationale behind the chemical shift and coupling constant assignments, supported by foundational NMR principles and data from related structures.
Molecular Structure and Numbering
The structure and standard numbering convention for this compound (1) are shown below. This numbering is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of this compound (1).
Experimental Protocol: NMR Data Acquisition
For the successful acquisition of high-quality NMR data, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts; CDCl₃ is generally a good first choice for many organic molecules.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
The spectra should be recorded on a 400 MHz (or higher) spectrometer.[3]
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Spectral width: 16 ppm
-
Pulse angle: 30-45°
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Spectral width: 240 ppm
-
Proton decoupling: Broadband decoupling (e.g., waltz-16)
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.
-
¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound (1) in CDCl₃ are summarized in the table below. These predictions are based on the known spectral data of the 1,6-naphthyridine parent molecule and established substituent chemical shift (SCS) effects.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1) in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| Naphthyridine Core | ||||
| 2-CH₃ | ~2.8 | s | - | ~25 |
| C2 | - | - | - | ~160 |
| C3 | - | - | - | ~125 |
| H4 | ~8.5 | s | - | ~148 |
| C4a | - | - | - | ~145 |
| H5 | ~9.3 | d | ~6.0 | ~152 |
| H7 | ~7.9 | d | ~6.0 | ~122 |
| C8 | - | - | - | ~138 |
| H8 | ~8.8 | s | - | ~135 |
| C8a | - | - | - | ~120 |
| Ethyl Carboxylate Group | ||||
| C=O | - | - | - | ~166 |
| O-CH₂ | ~4.4 | q | 7.1 | ~61 |
| O-CH₂-CH₃ | ~1.4 | t | 7.1 | ~14 |
Detailed Spectral Assignment and Rationale
The assignment of each signal is based on a logical interpretation of chemical shifts, coupling patterns, and expected 2D NMR correlations.
¹H NMR Spectrum Assignment
-
Aromatic Protons (H4, H5, H7, H8):
-
H5 (δ ~9.3 ppm): This proton is expected to be the most downfield-shifted aromatic proton. Its position α to the N6 nitrogen atom results in significant deshielding.[4] It should appear as a doublet due to coupling with H7.
-
H8 (δ ~8.8 ppm): This proton is also in an α-position to a nitrogen (N1), but the presence of the fused ring modifies its environment compared to H5. It is expected to be a singlet as there are no adjacent protons for coupling.
-
H4 (δ ~8.5 ppm): This proton is deshielded by the adjacent ester group and the ring nitrogen N6. Its expected multiplicity is a singlet.
-
H7 (δ ~7.9 ppm): This proton is β to the N6 nitrogen and is therefore expected at a more upfield position compared to the α-protons. It will appear as a doublet due to coupling with H5.
-
-
Methyl and Ethyl Protons:
-
2-CH₃ (δ ~2.8 ppm): The methyl group at the C2 position is attached to an sp² carbon of the aromatic system, leading to a chemical shift in this region. It will be a sharp singlet.
-
O-CH₂ (δ ~4.4 ppm): The methylene protons of the ethyl ester are directly attached to an oxygen atom, causing a significant downfield shift. This signal will be a quartet due to coupling with the adjacent methyl group.
-
O-CH₂-CH₃ (δ ~1.4 ppm): The terminal methyl protons of the ethyl group are in a typical alkyl region and will appear as a triplet due to coupling with the adjacent methylene group.
-
¹³C NMR Spectrum Assignment
-
Carbonyl Carbon (C=O, δ ~166 ppm): The ester carbonyl carbon is characteristically found in this downfield region of the spectrum.[6]
-
Aromatic Carbons (C2-C8a):
-
C2 (δ ~160 ppm): This carbon is attached to a nitrogen atom and a methyl group, leading to a downfield shift.
-
C5 (δ ~152 ppm): As an α-carbon to N6, C5 is expected to be significantly deshielded.
-
C4 (δ ~148 ppm): This carbon is deshielded by the adjacent ester and N6.
-
C4a and C8: These are quaternary carbons at the ring junction and are often identified by their lower intensity in the ¹³C spectrum. Their precise assignment would rely on HMBC correlations.
-
C3, C7, and C8a: These carbons are expected at more upfield positions in the aromatic region. C7, being β to N6, should be at a relatively higher field.
-
-
Alkyl Carbons:
-
O-CH₂ (δ ~61 ppm): The methylene carbon of the ethyl ester is shifted downfield due to its attachment to oxygen.
-
2-CH₃ (δ ~25 ppm): The methyl carbon attached to the aromatic ring.
-
O-CH₂-CH₃ (δ ~14 ppm): The terminal methyl carbon of the ethyl group, appearing at a typical upfield chemical shift.
-
Confirming Assignments with 2D NMR: A Workflow
While 1D NMR provides significant information, 2D NMR experiments are indispensable for unambiguous assignments, especially for complex molecules.
Caption: Workflow for unambiguous NMR assignment using 2D techniques.
A key correlation expected in the HMBC spectrum would be a ³J coupling between the protons of the 2-CH₃ group and the C3 and C8a carbons, and a ³J coupling from H4 to C2 and C4a. The ester methylene protons would show correlations to the C3 and C=O carbons.
Conclusion
The detailed ¹H and ¹³C NMR spectral assignment of this compound is achievable through a systematic analysis of 1D and 2D NMR data. Understanding the influence of the heterocyclic core and the substituents on chemical shifts is fundamental to this process. The protocols and data presented in this application note serve as a valuable resource for researchers working on the synthesis and characterization of novel 1,6-naphthyridine derivatives, facilitating more rapid and accurate structural elucidation in drug discovery and development programs.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Introduction and Scientific Context
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring the naphthyridine scaffold, a privileged structure in medicinal chemistry. Naphthyridine derivatives have demonstrated a wide range of biological activities, including antibacterial and anticonvulsant properties.[1] As such, the precise structural characterization and sensitive quantification of these molecules are critical during drug discovery and development.[2][3]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity.[2][4] This application note provides a detailed protocol for the fragmentation analysis of this compound using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We will elucidate the rationale behind the method development choices and propose a detailed fragmentation pathway, providing a robust framework for the identification, characterization, and quantification of this and structurally related compounds.
Principle of Analysis: Causality in Method Design
The analytical strategy is predicated on the physicochemical properties of the target analyte.
-
Ionization: The presence of two nitrogen atoms within the naphthyridine ring system makes the molecule basic and readily susceptible to protonation.[5][6] Therefore, positive-ion Electrospray Ionization (ESI+) was selected as the ionization technique to efficiently generate the protonated molecular ion, [M+H]⁺. The use of an acidic mobile phase modifier, such as formic acid, further promotes this protonation, enhancing the signal intensity.[7]
-
Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is employed to ensure the analyte is free from matrix interferences before entering the mass spectrometer. A C18 stationary phase is chosen for its versatility in retaining moderately polar small molecules like the target compound.[7]
-
Fragmentation: Collision-Induced Dissociation (CID) is used to induce fragmentation of the isolated [M+H]⁺ precursor ion.[8] The resulting product ions create a unique mass spectral "fingerprint." The fragmentation patterns are not random; they are governed by fundamental chemical principles, with cleavages occurring at the most labile bonds and rearrangements leading to the most stable product ions.[9][10] Analyzing these patterns allows for unambiguous structural confirmation.
Experimental Workflow and Protocols
The overall experimental process is designed for clarity, reproducibility, and robust data generation.
Figure 1: Overall experimental workflow.
Protocol 1: Sample and Mobile Phase Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution with 50:50 (v/v) acetonitrile:water. This solution is used for direct infusion and method development.
-
Mobile Phase A (Aqueous): Combine 999 mL of HPLC-grade water with 1 mL of formic acid (0.1% v/v). Degas the solution.
-
Mobile Phase B (Organic): Combine 999 mL of HPLC-grade acetonitrile with 1 mL of formic acid (0.1% v/v). Degas the solution.
Protocol 2: LC-MS/MS Method Development and Analysis
This protocol outlines the systematic development of a robust analytical method.[4]
-
Analyte Tuning (Direct Infusion):
-
Infuse the 1 µg/mL working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the MS in positive ion ESI mode (ESI+).
-
Acquire a full scan (MS1) spectrum (e.g., m/z 50-500) to identify the protonated molecular ion, [M+H]⁺. The theoretical monoisotopic mass of the neutral molecule (C₁₂H₁₂N₂O₂) is 216.09 Da, so the target [M+H]⁺ is m/z 217.10.
-
Select the observed [M+H]⁺ ion as the precursor for fragmentation.
-
Perform a product ion scan (MS2) by systematically ramping the collision energy (e.g., in 5 eV steps from 10 to 40 eV) to find the optimal energy that produces a rich spectrum of stable, informative fragment ions.
-
-
Liquid Chromatography Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient:
Time (min) % Mobile Phase B (Acetonitrile, 0.1% FA) 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Rationale: This gradient starts with a high aqueous content to ensure retention of the analyte on the column and then ramps up the organic content to elute it, providing good peak shape.[7]
-
-
Mass Spectrometry Method:
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Type: Full Scan (MS1) and Targeted MS/MS (Product Ion Scan).
-
Precursor Ion: m/z 217.1.
-
Collision Energy: Use the optimized value determined in step 1 (typically 20-30 eV for this class of molecule).
-
Results: Predicted Fragmentation Pathway
Based on established fragmentation rules for esters and N-heterocyclic compounds, a primary fragmentation pathway for this compound is proposed.[8][11] The analysis begins with the protonated molecular ion at m/z 217.10 .
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Description of Fragmentation |
| 217.10 | 189.07 | C₂H₄ (28.03 Da) | [C₁₀H₉N₂O₂]⁺ | Loss of ethylene via rearrangement from the ethyl ester moiety. |
| 217.10 | 171.05 | C₂H₅OH (46.05 Da) | [C₁₀H₇N₂O]⁺ | Loss of a neutral ethanol molecule from the ethyl ester. |
| 189.07 | 171.06 | H₂O (18.01 Da) | [C₁₀H₇N₂O]⁺ | Loss of water from the resulting carboxylic acid fragment. |
| 189.07 | 145.08 | CO₂ (43.99 Da) | [C₉H₉N₂]⁺ | Decarboxylation of the carboxylic acid fragment. |
| 171.05 / 171.06 | 143.06 | CO (28.01 Da) | [C₉H₇N₂]⁺ | Loss of carbon monoxide (decarbonylation). |
graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];// Nodes parent [label="this compound\n[M+H]⁺\nm/z 217.10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Fragment A\n[M+H - C₂H₄]⁺\nm/z 189.07"]; frag2 [label="Fragment B\n[M+H - C₂H₅OH]⁺\nm/z 171.05"]; frag3 [label="Fragment C\n[Fragment A - CO₂]⁺\nm/z 145.08"]; frag4 [label="Fragment D\n[Fragment B - CO]⁺\nm/z 143.06"]; frag5 [label="Fragment E\n[Fragment A - H₂O]⁺\nm/z 171.06"];
// Edges parent -> frag1 [label="- C₂H₄"]; parent -> frag2 [label="- C₂H₅OH"]; frag1 -> frag3 [label="- CO₂"]; frag1 -> frag5 [label="- H₂O"]; frag2 -> frag4 [label="- CO"]; }
Figure 2: Proposed fragmentation pathway.
The most characteristic and diagnostically useful fragmentations are initiated at the ethyl carboxylate group, which is the most labile part of the protonated molecule.
-
Primary Fragmentation: The two most likely initial fragmentation steps are the neutral loss of ethylene (C₂H₄) to yield the protonated carboxylic acid at m/z 189.07, or the loss of ethanol (C₂H₅OH) to produce an ion at m/z 171.05. The loss of ethylene is often a highly favorable pathway for ethyl esters.[12]
-
Secondary Fragmentation: The carboxylic acid intermediate (m/z 189.07) is expected to readily lose carbon dioxide (CO₂) upon further collisional activation, resulting in a highly stable protonated 2-methyl-1,6-naphthyridine ion at m/z 145.08. This subsequent loss is a strong confirmation of the initial fragmentation step. Alternatively, it can lose water (H₂O) to form an acylium ion at m/z 171.06.
Conclusion
This application note details a comprehensive and scientifically grounded protocol for the mass spectrometric fragmentation analysis of this compound. By employing a systematic approach to LC-MS/MS method development, rooted in the chemical properties of the analyte, we have established a robust method for its characterization. The proposed fragmentation pathway, highlighting the characteristic losses of ethylene and carbon dioxide, provides a clear and verifiable fingerprint for structural confirmation. This methodology can be readily adapted for the quantitative analysis of this compound in complex matrices and serve as a template for the analysis of other naphthyridine-based small molecules in the field of drug development.
References
- 1. scispace.com [scispace.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: A Comprehensive Guide to Assessing the Antimicrobial Activity of Novel Naphthyridine Compounds
Abstract
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery due to their broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2] The rise of antimicrobial resistance necessitates robust and standardized methodologies for evaluating novel therapeutic candidates.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively assess the antimicrobial activity of new naphthyridine derivatives. We present an integrated approach, detailing protocols for determining the Minimum Inhibitory Concentration (MIC), preliminary screening via agar-based diffusion, and characterizing the dynamics of bacterial killing through time-kill kinetic assays. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and scientific validity.[3][4]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. For novel compounds like naphthyridine derivatives, a multi-tiered approach is essential to build a comprehensive activity profile.
1.1 The Minimum Inhibitory Concentration (MIC): A Quantitative Starting Point The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[5][6] This quantitative value is crucial for comparing the potency of different naphthyridine analogues and for benchmarking against established antibiotics.[7]
1.2 The Imperative of Standardization and Quality Control (QC) Reproducibility in AST is paramount. Adherence to standardized protocols from authoritative bodies like CLSI and EUCAST minimizes variability arising from factors such as media composition, inoculum density, and incubation conditions.[8][9][10]
A self-validating system relies on rigorous Quality Control. This is achieved by concurrently testing the novel compound against well-characterized reference strains, often sourced from the American Type Culture Collection (ATCC).[11][12] These QC strains have known susceptibility profiles, and if their results fall outside the acceptable range, it signals a potential issue with the assay setup, invalidating the results for the test compounds.[13][14]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative MIC determination due to its efficiency and the small quantities of compound required.[15][16]
2.1. Principle The broth microdilution method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the naphthyridine compound in a liquid growth medium within a 96-well microtiter plate.[5][17] The MIC is determined by identifying the lowest compound concentration that completely inhibits bacterial growth.[5]
2.2. Materials
-
Novel Naphthyridine Compound: Stock solution of known concentration (e.g., in DMSO).
-
Test Microorganisms: Fresh, pure cultures (18-24 hours) of bacterial strains.
-
Quality Control (QC) Strains: e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853.[12]
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended by CLSI for most non-fastidious bacteria.[9]
-
Sterile 96-well U- or flat-bottom microtiter plates.
-
Spectrophotometer or Nephelometer for standardizing inoculum.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
Incubator (ambient air, 35 ± 2°C).
-
Multichannel micropipettes.
2.3. Step-by-Step Protocol
-
Compound Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a 2X starting concentration of your naphthyridine compound. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality : This standardization is critical; an inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final 1X values.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.
-
-
Reading and Interpreting Results:
-
Following incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate growth (should be turbid).
-
Visually inspect the wells from lowest to highest concentration. The MIC is the lowest concentration of the naphthyridine compound at which there is no visible growth (i.e., the first clear well).[5]
-
2.4. Workflow Diagram: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Agar Well Diffusion for Preliminary Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening of multiple compounds.[18]
3.1. Principle The compound is introduced into a well cut into an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses outward through the agar, creating a concentration gradient.[19] If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity, diffusibility, and concentration.[20]
3.2. Materials
-
Mueller-Hinton Agar (MHA) plates. Causality : MHA is the standard medium because of its reproducibility and low concentration of inhibitors that might interfere with the compound's activity.[19]
-
Standardized bacterial inoculum (0.5 McFarland).
-
Sterile swabs.
-
Sterile cork borer or pipette tip (e.g., 6 mm diameter).
-
Naphthyridine compound solutions of known concentration.
3.3. Step-by-Step Protocol
-
Plate Inoculation:
-
Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Creation and Compound Application:
-
Use a sterile cork borer to create uniform wells in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the naphthyridine solution into a designated well. A solvent control (e.g., DMSO) should be applied to another well.
-
-
Incubation and Measurement:
-
Adhere to the "15-15-15 minute rule": plates should be inoculated within 15 minutes of standardizing the inoculum, wells should be filled within 15 minutes of inoculation, and plates must be in the incubator within 15 minutes of compound application to prevent pre-diffusion at room temperature.[20]
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.
-
3.4. Workflow Diagram: Agar Well Diffusion
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives | Scilit [scilit.com]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. idexx.dk [idexx.dk]
- 7. idexx.com [idexx.com]
- 8. goums.ac.ir [goums.ac.ir]
- 9. darvashco.com [darvashco.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bsac.org.uk [bsac.org.uk]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Note: A Framework of Cell-Based Assays for Efficacy Profiling of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Introduction
The naphthyridine scaffold is a heterocyclic aromatic compound composed of two fused pyridine rings.[1] It represents a class of "privileged structures" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Specifically, derivatives of the 1,6-naphthyridine isomer have been investigated for applications ranging from HIV-1 integrase inhibition to targeted cancer therapy as potent kinase inhibitors.[5][6]
Given this background, Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate emerges as a compound of significant interest for drug discovery and development. A systematic evaluation of its biological efficacy is crucial to understanding its therapeutic potential. Cell-based assays are indispensable tools in this process, offering insights into a compound's effects on cellular functions in a physiologically relevant context.[7][8]
This document provides a comprehensive, tiered framework of cell-based assays to characterize the biological efficacy of this compound. The proposed workflow begins with foundational screening to determine general cytotoxicity and progresses to more complex, mechanistic assays to elucidate the mode of action. Each protocol is designed to be a self-validating system, providing robust and reproducible data to guide further development.
Section 1: Foundational Efficacy Screening: Cell Viability and Cytotoxicity
Expertise & Experience: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This establishes a fundamental dose-response relationship and identifies the concentration range over which the compound exerts a biological effect. The MTT assay is a robust, colorimetric method that serves as the gold standard for this purpose. It measures the metabolic activity of cells, which in most healthy cell populations, correlates directly with the number of viable cells.[9] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Experimental Workflow: Viability Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT116, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells treated with DMSO at the same final concentration as the highest compound dose and "untreated control" wells with medium only.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this period, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Sample IC₅₀ Values
| Cell Line | Type | IC₅₀ (µM) after 48h |
| HCT116 | Colorectal Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| MCF-7 | Breast Adenocarcinoma | 25.1 |
| HEK293 | Normal Kidney | > 100 |
Section 2: Mechanistic Elucidation I: Assessment of Apoptosis Induction
Expertise & Experience: A reduction in cell viability strongly suggests the induction of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[10] It is characterized by distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the outer plasma membrane and the activation of executioner caspases, such as Caspase-3 and Caspase-7.[10][11] A robust method to confirm apoptosis is to simultaneously detect both events using a dual-staining assay. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore.[11] Concurrently, a cell-permeable substrate for Caspase-3/7 can be used, which becomes fluorescent upon cleavage by active caspases.[12] This dual-marker approach provides strong, confirmatory evidence of apoptosis.
Conceptual Diagram: Apoptosis Detection
Caption: Principle of dual-marker detection of apoptosis.
Protocol 2: Annexin V & Caspase-3/7 Apoptosis Assay
Materials:
-
Cells treated with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Positive control for apoptosis (e.g., staurosporine).
-
Annexin V-APC/FITC Apoptosis Detection Kit[12]
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent or similar[13]
-
1X Binding Buffer
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Culture and treat cells as determined from the viability assay. Collect both adherent and suspension cells. Wash the cells twice with cold PBS by centrifuging at 250 x g for 5 minutes.[12]
-
Cell Resuspension: Resuspend the cell pellet in 200 µL of 1X Annexin V Binding Buffer.[12]
-
Staining: Add the fluorescently-conjugated Annexin V (e.g., 2 µL Annexin V-APC) and the Caspase-3/7 substrate (e.g., 1 µL Caspase-3/7 Substrate Green) to the cell suspension.[12] Mix gently.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[12]
-
Data Acquisition (Flow Cytometry): Analyze the samples on a flow cytometer immediately. Measure fluorescence in the appropriate channels (e.g., FITC for Caspase-3/7 and APC for Annexin V).[12]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Negative/Negative): Live cells
-
Lower-Right (Annexin V+/Caspase-): Early apoptotic cells
-
Upper-Right (Annexin V+/Caspase+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/Caspase+): Apoptotic cells
-
Data Presentation: Sample Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (IC₅₀) | 45.3 | 35.2 | 19.5 |
| Compound (2x IC₅₀) | 15.8 | 40.1 | 44.1 |
Section 3: Mechanistic Elucidation II: Cell Cycle Analysis
Expertise & Experience: In addition to inducing apoptosis, many cytotoxic compounds act by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). This arrest prevents cell division and can ultimately trigger apoptosis. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the most common method for cell cycle analysis.[14] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). It is critical to include an RNase treatment step, as PI can also bind to double-stranded RNA, which would otherwise confound the results.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cells treated with the test compound at IC₅₀ concentration for 24 hours.
-
Ice-cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[15]
-
Flow cytometer
Methodology:
-
Cell Treatment & Harvesting: Treat approximately 1x10⁶ cells with the compound for the desired time. Harvest the cells (including supernatant) and wash once with PBS.
-
Fixation: Centrifuge cells at 300 x g for 5 minutes. Resuspend the pellet in 0.5 mL PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubation: Incubate the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[16]
-
Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data. Use pulse width/area parameters to exclude cell doublets and aggregates.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the distribution of cells in the G0/G1, S, and G2/M phases.[15]
Data Presentation: Sample Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| Compound (IC₅₀) | 20.3 | 15.5 | 64.2 |
Section 4: Target-Oriented Investigation: Kinase Inhibition Profiling
Expertise & Experience: The 1,6-naphthyridine scaffold is present in known kinase inhibitors.[5] Dysregulation of protein kinase signaling is a hallmark of cancer, making kinases major therapeutic targets.[17] A logical next step is to investigate whether this compound inhibits a specific kinase or pathway. A cell-based assay that measures the phosphorylation of a kinase's direct downstream substrate provides more physiologically relevant data than a purely biochemical assay, as it accounts for cell permeability and off-target effects.[18] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format for this purpose. It uses a matched pair of antibodies—one for the total protein (labeled with a donor fluorophore) and one for the phosphorylated form of the protein (labeled with an acceptor fluorophore)—to generate a signal proportional to the level of phosphorylation.[19]
Signaling Pathway Diagram: Kinase Inhibition
Caption: Inhibition of a kinase signaling pathway by the test compound.
Protocol 4: Cell-Based Kinase Phosphorylation Assay (TR-FRET)
Materials:
-
Cell line known to have active signaling of the kinase of interest (e.g., a cell line with an activating mutation).
-
Test compound and a known inhibitor of the target kinase (positive control).
-
Cell lysis buffer.
-
TR-FRET detection kit for the target phospho-protein (containing donor and acceptor-labeled antibodies).[19]
-
TR-FRET compatible microplate reader.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to attach. Starve cells of serum if necessary to reduce basal signaling, then treat with serial dilutions of the test compound for a pre-optimized time (e.g., 1-2 hours).
-
Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor or ligand to induce phosphorylation of the target.
-
Cell Lysis: Remove the medium and add cell lysis buffer to each well. Incubate on an orbital shaker to ensure complete lysis.[19]
-
Assay Assembly: Transfer the cell lysates to a TR-FRET detection plate.
-
Antibody Addition: Add the TR-FRET antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 1-4 hours) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[19]
-
Data Analysis: Calculate the ratio of the acceptor to donor signals. Plot this ratio against the log of the compound concentration to determine the IC₅₀ for the inhibition of substrate phosphorylation.
Data Presentation: Sample Kinase Inhibition
| Compound | Target | Cell Line | Inhibition IC₅₀ (µM) |
| Test Compound | p-FRS2 (FGFR4 Substrate) | HCT116 | 7.8 |
| Known FGFR4 Inhibitor | p-FRS2 (FGFR4 Substrate) | HCT116 | 0.5 |
Summary and Integrated Workflow
This application note outlines a logical, multi-tiered strategy for evaluating the efficacy of this compound. The workflow is designed to efficiently progress from broad phenotypic screening to specific mechanistic and target-based assays. By first establishing a cytotoxic profile with a cell viability assay, researchers can make informed decisions about the concentrations and cell lines to use in subsequent, more complex experiments that probe for apoptosis, cell cycle arrest, and specific kinase inhibition. This integrated approach ensures a thorough characterization of the compound's biological activity, providing a solid foundation for further preclinical development.
Overall Experimental Decision Tree
Caption: Integrated decision-making workflow for compound characterization.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. uib.no [uib.no]
- 14. bio-protocol.org [bio-protocol.org]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 19. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Friedländer Annulation reaction. This powerful method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this specific case, 4-amino-3-formylpyridine (also known as 4-aminonicotinaldehyde) reacts with ethyl acetoacetate to form the desired naphthyridine ring system. While theoretically straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification challenges. This guide will address these issues in a systematic, question-and-answer format.
Troubleshooting Guide
Low to No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes and how can I rectify this?
A1: Low or no yield in the Friedländer synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The delicate balance of temperature, catalyst, and solvent is crucial.
-
Catalyst: This reaction is typically catalyzed by either acid or base. The choice and concentration of the catalyst are critical.
-
Base Catalysis (e.g., Piperidine, NaOH, KOH): A weak base like piperidine is often sufficient. Stronger bases can lead to competing side reactions of the ethyl acetoacetate.
-
Acid Catalysis (e.g., p-TsOH, Acetic Acid): Acid catalysts can also promote the condensation. However, strong acids may lead to polymerization or degradation of the starting materials.
-
-
Temperature: While some Friedländer reactions require high temperatures (e.g., reflux in high-boiling solvents), others can proceed at or near room temperature with the right catalyst[1]. Overheating can lead to the decomposition of starting materials and the formation of tar-like byproducts[1]. A systematic temperature screen is advisable.
-
Solvent: The choice of solvent can significantly influence reaction rates and yields.
-
Protic Solvents (e.g., Ethanol, Methanol): These are common solvents for this reaction as they facilitate proton transfer.
-
Aprotic Solvents (e.g., Toluene, Dioxane): These can be used, often with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Solvent-Free Conditions: In some cases, solvent-free, melt conditions, or grinding of the reactants can be effective and environmentally friendly alternatives.
-
-
-
Purity of Starting Materials:
-
4-Amino-3-formylpyridine: This starting material can be prone to oxidation and polymerization. Ensure it is pure and, if necessary, purified by recrystallization or column chromatography before use.
-
Ethyl Acetoacetate: While generally stable, ensure it is free from significant amounts of acetic acid or water, which can interfere with the reaction.
-
-
Reaction Time: The reaction may not have reached completion. Monitor the progress by Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration.
Formation of Impurities and Side Products
Q2: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Self-condensation of Ethyl Acetoacetate: Under strongly basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related byproducts. Using a milder base or carefully controlling the stoichiometry can minimize this.
-
Knoevenagel Condensation: A competing Knoevenagel condensation between the aldehyde group of 4-amino-3-formylpyridine and the active methylene of ethyl acetoacetate can occur without subsequent cyclization, especially under mild conditions.
-
Formation of Regioisomers: While less of an issue with the symmetric ethyl acetoacetate, if an unsymmetrical ketone were used, the formation of regioisomers would be a significant concern.
-
Decarboxylation: At elevated temperatures, the ethyl ester product can potentially undergo hydrolysis and decarboxylation, leading to the corresponding 2-methyl-1,6-naphthyridine.
Mitigation Strategies:
-
Controlled Addition of Reagents: Adding the ethyl acetoacetate slowly to the reaction mixture containing the 4-amino-3-formylpyridine and catalyst can sometimes help to control the reaction rate and minimize side product formation.
-
Optimization of Stoichiometry: A slight excess of one reactant may be beneficial. Experiment with varying the molar ratios of the starting materials.
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst for this reaction?
A3: There is no single "best" catalyst as the optimal choice can depend on the specific reaction conditions and scale. For laboratory-scale synthesis, a weak organic base such as piperidine or pyrrolidine in a protic solvent like ethanol is a good starting point. Lewis acids such as ZnCl₂ or FeCl₃ have also been reported to be effective for similar transformations.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can be challenging due to its polarity and potential for co-precipitation with impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from side products and unreacted starting materials.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final purification step.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.
-
Q5: My purified product is a brownish or yellowish solid. Is this normal?
A5: While a pure compound is often described as a white or off-white solid, residual impurities or trace amounts of oxidized byproducts can impart a yellowish or brownish color. If the product is pure by NMR and LC-MS, the color may not be indicative of significant impurity. However, if the color is intense, it may suggest the presence of polymeric or degradation products, and further purification may be necessary. Overheating during the reaction is a common cause of discoloration[1].
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-amino-3-formylpyridine (1.0 g, 8.19 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.17 g, 9.01 mmol, 1.1 eq).
-
Add piperidine (0.07 g, 0.82 mmol, 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (eluent: 1:1 hexanes/ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Protocol 2: Recrystallization of this compound
-
Dissolve the solid product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Common Issues in the Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Sub-optimal temperature | Screen temperatures from room temp. to reflux. |
| Incorrect catalyst/concentration | Experiment with piperidine, p-TsOH, or ZnCl₂. | |
| Impure starting materials | Purify 4-amino-3-formylpyridine before use. | |
| Multiple Products | Self-condensation of ethyl acetoacetate | Use a milder base; control stoichiometry. |
| Incomplete cyclization | Increase reaction time or temperature. | |
| Purification Difficulty | Product tailing on silica gel | Add 0.1-1% triethylamine to the eluent. |
| Oily product after chromatography | Attempt recrystallization from a suitable solvent. |
Visualizations
Reaction Mechanism
The synthesis proceeds via a Friedländer annulation, which involves a sequence of condensation and cyclization steps.
Caption: Friedländer Annulation Mechanism for Synthesis.
Troubleshooting Workflow
A logical approach to troubleshooting can save significant time and resources.
Caption: Systematic Troubleshooting Workflow.
References
Common byproducts in the synthesis of 1,6-naphthyridines and their removal.
Welcome to the technical support center for the synthesis of 1,6-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The information is presented in a practical, question-and-answer format to help you resolve specific experimental issues.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common byproducts and purification challenges encountered in the synthesis of 1,6-naphthyridines.
FAQ 1: My reaction mixture contains a significant amount of unreacted 4-aminopyridine starting material. How can I efficiently remove it?
Answer:
The presence of unreacted 4-aminopyridine or its derivatives (e.g., 4-aminonicotinaldehyde) is a frequent issue, especially in reactions that do not go to completion, such as the Friedländer annulation. Due to the basic nature of the pyridine nitrogen and the amino group, these starting materials can be effectively removed with an acidic wash during the workup.
Causality: The basic nitrogen atoms in the 4-aminopyridine derivatives are readily protonated by an acid. This forms a water-soluble salt, which will then partition into the aqueous layer during a liquid-liquid extraction, separating it from the less basic 1,6-naphthyridine product that remains in the organic phase.
Experimental Protocol: Acidic Wash for Removal of Basic Starting Materials
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The volume of the acidic solution should be roughly equal to that of the organic layer. Repeat the wash if necessary (monitoring by TLC is recommended).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the basic starting material.
FAQ 2: My product is a mixture of regioisomers. How can I separate them?
Answer:
The formation of regioisomers is a common challenge, particularly in Friedländer-type syntheses when an unsymmetrical ketone is used as a reactant. These isomers often have very similar polarities, making their separation difficult.
Causality: In the Friedländer synthesis, the initial condensation can occur at two different α-carbons of an unsymmetrical ketone, leading to the formation of two different regioisomeric products.
The primary methods for separating these closely related compounds are column chromatography and recrystallization.
Method 1: High-Performance Column Chromatography
Standard column chromatography on silica gel is the most common approach. Success often depends on meticulous optimization of the mobile phase.
Experimental Protocol: Column Chromatography for Isomer Separation
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of nitrogen-containing heterocycles like naphthyridines.
-
Mobile Phase Selection:
-
Start with a non-polar/polar solvent system such as hexane/ethyl acetate.
-
Gradually increase the polarity of the eluent. A slow, shallow gradient is often more effective than a steep one for separating isomers.
-
If the isomers are still not separating, consider a different solvent system, such as dichloromethane/methanol.
-
For basic naphthyridine derivatives that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase can significantly improve the separation.
-
-
Column Packing and Elution:
-
Use a long column to increase the theoretical plates and improve resolution.
-
Load the sample concentrated on a small amount of silica gel for better band sharpness.
-
Elute the column at a slow flow rate to allow for equilibrium between the stationary and mobile phases.
-
Collect small fractions and analyze them by thin-layer chromatography (TLC) to identify the pure fractions of each isomer.
-
Method 2: Fractional Recrystallization
This technique relies on slight differences in the solubility of the isomers in a particular solvent or solvent system.
Experimental Protocol: Fractional Recrystallization
-
Solvent Screening: The key is to find a solvent in which both isomers are sparingly soluble at room temperature but readily soluble when hot. Common solvents to screen include ethanol, ethyl acetate, acetonitrile, or mixtures like hexane/ethyl acetate or toluene/hexane.[1][2][3]
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of the hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should crystallize out first.
-
Isolation: Collect the crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by NMR or LC-MS.
-
Repeat: The process may need to be repeated multiple times to achieve high purity of one or both isomers.
FAQ 3: My reaction produced a dark, tarry substance, especially when using the Skraup reaction. How can I purify my product?
Answer:
The Skraup reaction, which is sometimes used for the synthesis of 1,6-naphthyridines, is known for being highly exothermic and can lead to violent, runaway reactions, often producing significant amounts of polymeric, tar-like byproducts.[4]
Causality: The strongly acidic and oxidizing conditions of the Skraup reaction can cause polymerization and degradation of the starting materials and intermediates, resulting in the formation of high molecular weight, colored impurities.
Purification from such a complex mixture can be challenging but is often achievable through a combination of techniques.
Purification Strategy for Tar-Like Byproducts
-
Initial Workup: After the reaction is complete, carefully quench the mixture by pouring it onto ice. Neutralize the acidic solution with a base such as sodium hydroxide or ammonium hydroxide. This may precipitate the crude product along with some of the impurities.
-
Solvent Extraction: Extract the neutralized mixture with an organic solvent like chloroform or dichloromethane. The desired product will likely move into the organic phase, while some of the highly polar tars may remain in the aqueous layer.
-
Charcoal Treatment: If the organic extract is highly colored, treatment with activated charcoal can help remove some of the colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution to remove the charcoal.[2]
-
Column Chromatography: This is often the most effective step. Adsorb the crude product onto silica gel and purify using a suitable eluent system, as described in FAQ 2. The highly polar, tarry materials will likely remain at the top of the column.
-
Recrystallization: Recrystallize the product from the cleaner fractions obtained from chromatography to achieve the final desired purity.
FAQ 4: My product appears to be contaminated with an N-oxide derivative. How did this form and how can I remove it?
Answer:
N-oxide byproducts can form under a few circumstances. Some synthetic routes for 1,6-naphthyridines start with a 4-aminopyridine-N-oxide, and the final step is a reduction. Incomplete reduction will lead to the N-oxide of the final product as an impurity.[4] Additionally, if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures, adventitious oxidation of the pyridine nitrogen can occur.
Causality: The lone pair of electrons on the pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a coordinate covalent bond with an oxygen atom.
To remove an N-oxide byproduct, a chemical reduction is the most effective method.
Experimental Protocol: Reduction of N-Oxide Byproducts
Titanium trichloride (TiCl₃) is a mild and effective reagent for the selective reduction of N-oxides to the corresponding amines without affecting other functional groups.[5]
-
Reaction Setup: Dissolve the crude product containing the N-oxide in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Addition of Reducing Agent: Add an aqueous solution of titanium trichloride (typically 15-20 wt%) to the solution at room temperature. The reaction is often rapid.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the N-oxide is no longer detectable.
-
Workup: Quench the reaction by adding a base, such as a saturated solution of sodium bicarbonate, until the mixture is basic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. The crude product can then be further purified by column chromatography or recrystallization if necessary.
II. Visualization of Byproduct Formation and Removal
The following diagrams illustrate the formation of common byproducts and the general workflow for their removal.
Caption: Byproduct formation in the Friedländer synthesis.
Caption: General purification workflow for 1,6-naphthyridines.
III. Summary of Common Byproducts and Purification Methods
| Byproduct Type | Common Synthetic Origin | Primary Removal Method | Secondary/Alternative Method |
| Unreacted Aminopyridines | Friedländer, Skraup | Acidic Wash | Column Chromatography |
| Regioisomers | Friedländer (with unsymmetrical ketones) | Column Chromatography | Fractional Recrystallization |
| Polymeric Tars | Skraup | Column Chromatography | Charcoal Treatment & Recrystallization |
| N-Oxides | Incomplete reduction of N-oxide precursors | Chemical Reduction (e.g., with TiCl₃) | Column Chromatography (if polarity differs significantly) |
IV. References
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2025). ResearchGate. --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--
-
Recrystallization. Unknown Source. --INVALID-LINK--
-
VIII. Common Solvents for Crystallization. Unknown Source. --INVALID-LINK--
-
1,6-Naphthyridine. (2021). American Chemical Society. --INVALID-LINK--
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). ResearchGate. --INVALID-LINK--
-
Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. (2021). ResearchGate. --INVALID-LINK--
-
Guide for crystallization. Unknown Source. --INVALID-LINK--
-
Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine. ResearchGate. --INVALID-LINK--
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. --INVALID-LINK--
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). Royal Society of Chemistry. --INVALID-LINK--
-
Concerning the mechanism of the Friedländer quinoline synthesis. (2025). ResearchGate. --INVALID-LINK--
-
Product Class 8: Naphthyridines. Thieme. --INVALID-LINK--
-
ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. (2025). ResearchGate. --INVALID-LINK--
-
Aldol condensation. Wikipedia. --INVALID-LINK--
-
CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--
-
Friedlaender Synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. --INVALID-LINK--
-
discovery and SAR study of 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). PubMed. --INVALID-LINK--
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. --INVALID-LINK--
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry. --INVALID-LINK--
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. --INVALID-LINK--
-
Aldol Condensation. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. (2021). ResearchGate. --INVALID-LINK--
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. --INVALID-LINK--
-
Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (2022). ChemRxiv. --INVALID-LINK--
-
One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). ResearchGate. --INVALID-LINK--
-
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (2020). Royal Society of Chemistry. --INVALID-LINK--
-
Selective reduction of N-oxides to amines: application to drug metabolism. (2004). PubMed. --INVALID-LINK--
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2022). IP.com. --INVALID-LINK--
-
One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2008). De Gruyter. --INVALID-LINK--
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. acs.org [acs.org]
- 5. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Friedländer Annulation: A Technical Troubleshooting Guide for Synthetic Chemists
Welcome to the Technical Support Center for the Friedländer annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we address common challenges encountered in the lab with in-depth explanations and actionable solutions to streamline your experimental workflow and enhance your synthetic success.
Understanding the Friedländer Annulation
The Friedländer synthesis is a classic condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically a ketone, to form a quinoline derivative.[1][2] This reaction can be catalyzed by either acids or bases.[1][2] The generally accepted mechanism involves an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoline ring system.[2][3][4]
There are two plausible mechanistic pathways for this reaction. The first involves an aldol addition as the rate-limiting step to form an aldol adduct, which then eliminates water to form an unsaturated carbonyl compound, followed by imine formation and final cyclization. The second possible mechanism begins with the formation of a Schiff base, followed by an Aldol reaction and subsequent elimination to give the final quinoline product.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting advice for issues you may encounter during the Friedländer annulation.
Q1: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis. The most common culprits include:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates being used.[1]
-
Suboptimal Reaction Temperature: This reaction often requires heating, but excessively high temperatures can lead to the decomposition of starting materials and the desired product.[1][5]
-
Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly impede the reaction.[1]
-
Side Reactions: The most prevalent side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction rate and the solubility of the reactants.[1]
Q2: How do I choose the right catalyst for my specific substrates?
The selection of the catalyst is crucial for the success of the Friedländer annulation. Here's a breakdown of common choices:
-
Acid Catalysts: These are generally effective for a broad range of substrates. Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been employed successfully.[1][3] Modern protocols have also utilized iodine and various Lewis acids to catalyze the reaction.[3]
-
Base Catalysts: Bases are often employed for more reactive substrates. Typical bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][6]
To optimize your reaction, it may be necessary to screen a variety of both acid and base catalysts to determine the most effective one for your particular starting materials.
Q3: I'm observing a significant amount of side products, primarily from the self-condensation of my ketone. How can I minimize this?
The self-condensation of the ketone is a common side reaction, especially under basic conditions.[1] Here are several strategies to mitigate this issue:
-
Switch to an Acid Catalyst: If you are using a base catalyst, switching to an acidic catalyst can often reduce the extent of ketone self-condensation.[7]
-
Use an Imine Analog: To circumvent the possibility of self-condensation, consider using an imine analog of the o-aminoaryl aldehyde or ketone.[2]
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and a less harsh catalyst, can help to favor the desired reaction pathway.[8]
-
Modern Catalytic Systems: Consider exploring more modern catalyst systems, such as iodine or ionic liquids, which have been shown to improve reaction efficiency and reduce side products.[2][8][9]
Q4: My reaction is not proceeding to completion, even after an extended period. What can I do?
An incomplete reaction can be frustrating. Here are a few things to consider:
-
Increase the Temperature: The reaction may be kinetically slow at the current temperature. Gradually increasing the temperature in small increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC) can be effective.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to drive sluggish reactions to completion, often with shorter reaction times and higher yields.[4][5]
-
Check Catalyst Activity: Ensure that your catalyst is active and has not degraded.
-
Anhydrous Conditions: In acid-catalyzed reactions, the water produced during the cyclization step can inhibit the reaction equilibrium. Using anhydrous solvents and reagents can help to drive the reaction forward.[5]
Q5: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity can be a significant challenge when using unsymmetrical ketones.[2] Here are some approaches to control the outcome:
-
Catalyst Selection: Certain amine catalysts have been shown to promote regioselectivity.[2][7]
-
Reaction Conditions: Slowly adding the ketone to the reaction mixture and experimenting with different reaction temperatures can influence the regiochemical outcome.[7]
-
Directing Groups: If possible, consider using a ketone with a directing group to favor the formation of the desired isomer.[7]
-
Alternative Methods: The use of a phosphoryl group on the α-carbon of the ketone or employing an ionic liquid as the solvent have been reported to be effective in controlling regioselectivity.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the Friedländer annulation.
Caption: A flowchart for troubleshooting the Friedländer annulation reaction.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes key reaction parameters and their potential impact on the Friedländer annulation, offering suggestions for optimization.
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Low or no conversion | Gradually increase temperature.[5] | The reaction may be kinetically slow. |
| Decomposition/tar formation | Lower the temperature and consider extending the reaction time.[5] | Excessive heat can degrade starting materials and products. | |
| Catalyst | Low yield | Screen different acid and base catalysts.[1][8] | The optimal catalyst is substrate-dependent. |
| Side reactions (e.g., aldol) | Switch from a base to an acid catalyst.[7] | Acidic conditions can suppress ketone self-condensation. | |
| Solvent | Poor solubility/low rate | Test solvents with different polarities.[1] | Solvent can influence reactant solubility and reaction kinetics. |
| Environmental concerns | Consider solvent-free conditions or greener solvents like water.[8][10] | Modern methods aim to reduce environmental impact. | |
| Reactant | Poor reactivity | Use a more active catalyst or consider microwave irradiation.[1][5] | Less reactive substrates may require more forcing conditions. |
| Regioselectivity issues | Employ a catalyst known to promote regioselectivity or modify the ketone.[2][7] | Strategic catalyst choice can direct the reaction to the desired isomer. |
Experimental Protocols
General Protocol for Microwave-Assisted Friedländer Annulation
This protocol provides a general method for the synthesis of substituted quinolines from a 2-aminoaryl ketone and an active methylene compound using microwave irradiation.[4]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, cyclohexanone) (1.2 mmol)
-
Glacial Acetic Acid (2.0 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Combine the 2-aminoaryl ketone and the active methylene compound in the microwave synthesis vial.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.[5]
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 160°C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vial to cool to a safe temperature before carefully opening it.
-
Pour the cooled reaction mixture into water and neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Iodine-Catalyzed Friedländer Synthesis
This protocol outlines a method using molecular iodine as an efficient catalyst.[8]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Optimizing the cyclization step in 1,6-naphthyridine synthesis.
Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridines, with a specific focus on optimizing the critical cyclization step. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own work.
Introduction: The Criticality of the Cyclization Step
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities.[1][2] The construction of this heterocyclic system most frequently culminates in an intramolecular cyclization reaction. The success of the entire synthetic route hinges on the efficiency, regioselectivity, and functional group tolerance of this key step.
Common cyclization strategies include the venerable Friedländer annulation and its variations, as well as modern metal-catalyzed approaches.[3][4] However, each method presents unique challenges, from low yields and side-product formation to harsh reaction conditions that are incompatible with complex, late-stage intermediates.[5][6] This guide is structured as a series of practical, problem-oriented questions to directly address the issues you are most likely to encounter at the bench.
Troubleshooting and FAQs: Cyclization Step Optimization
This section is designed to help you diagnose and solve common problems encountered during the 1,6-naphthyridine cyclization.
Problem Area 1: Low or No Yield of the Desired Product
Question: My Friedländer cyclization reaction is resulting in a very low yield or only recovering starting material. What are the first parameters I should investigate?
Answer: This is a common issue that can often be resolved by systematically evaluating the core reaction parameters. The Friedländer synthesis, which typically involves the condensation of a 2-amino-pyridine-3-carbaldehyde (or ketone) with a compound containing an α-methylene group, is highly sensitive to catalysts, temperature, and solvent.[7][8]
Initial Troubleshooting Steps:
-
Catalyst Choice & Loading: The reaction is traditionally catalyzed by acids (p-TsOH, TFA) or bases (KOH, piperidine).[7][9] If you are using a standard catalyst with poor results, consider that the acidity or basicity may be inappropriate for your specific substrates. Lewis acids like neodymium(III) nitrate have also been shown to be effective.[7] Ensure your catalyst is fresh and used at an appropriate loading (typically 5-20 mol%).
-
Temperature Profile: Many protocols call for heating, often to 80°C or higher.[10] However, side reactions or substrate decomposition can occur at elevated temperatures. Conversely, some modern, highly active catalyst systems can operate efficiently at room temperature.[10] We recommend running small-scale trials at different temperatures (e.g., room temperature, 60°C, 100°C) to find the optimal balance.
-
Solvent Effects: A remarkable solvent effect is often observed in these cyclizations.[6] While alcohols like ethanol are common, polar aprotic solvents such as DMSO or DMF can sometimes hinder the reaction.[6] In some cases, solvent-free conditions, either via thermal heating or mechanical grinding, can dramatically improve yields and simplify work-up.[9][10]
-
Purity of Starting Materials: This cannot be overstated. Impurities in either the aminopyridine or the methylene ketone can poison catalysts or lead to a cascade of side products.[10] Re-purify your starting materials by chromatography or recrystallization if there is any doubt about their quality.
A logical workflow for troubleshooting low-yield reactions is essential.
Caption: A systematic workflow for troubleshooting low yields.
Problem Area 2: Formation of Side Products & Poor Regioselectivity
Question: I am using an unsymmetrical ketone (e.g., 2-butanone) in my Friedländer reaction and obtaining a mixture of regioisomers. How can I improve the selectivity?
Answer: Poor regioselectivity is a classic challenge in Friedländer annulations with unsymmetrical ketones, which can react on either α-carbon.[10] The key to controlling the outcome lies in catalyst selection and precise control of reaction conditions.
While traditional base catalysts like KOH often give poor selectivity, specialized amine catalysts have been developed that offer exceptional control. The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be a highly reactive and regioselective catalyst, strongly favoring condensation at the methyl group to yield the 2-substituted 1,8-naphthyridine (and by analogy, 1,6-naphthyridines).[11]
Strategies for Enhancing Regioselectivity:
-
Catalyst: Switch from a non-selective catalyst (KOH, NaOH) to a regioselective amine catalyst like pyrrolidine or, ideally, TABO.[11]
-
Slow Addition: Instead of adding all reagents at once, slowly add the methyl ketone substrate to the reaction mixture containing the aminopyridine and the catalyst. This maintains a low concentration of the ketone, which has been shown to significantly increase selectivity in favor of the 2-substituted product.[11]
-
Temperature: Higher temperatures can sometimes improve regioselectivity with these specialized catalysts.[11]
Caption: Regioselectivity in the Friedländer annulation.
Problem Area 3: Substrate Incompatibility and Harsh Conditions
Question: My starting materials contain functional groups (e.g., esters, unprotected amines) that are sensitive to the strong acids or bases typically used in Friedländer synthesis. What are some milder cyclization strategies?
Answer: This is a critical issue in drug development, where complex molecules must be assembled without degrading sensitive functionalities. Fortunately, several modern methods have been developed to address this.
A particularly elegant strategy is a tandem nitrile hydration/cyclization procedure .[5][12] This approach begins with a substrate containing a nitrile and an ester. The nitrile is first hydrated to a primary amide under remarkably mild and neutral conditions using a platinum-based catalyst (e.g., the Ghaffar–Parkins catalyst).[5] Upon completion of the hydration, a non-nucleophilic base like DBU is added to the same pot to trigger an intramolecular cyclization of the newly formed amide onto the ester, affording the 1,6-naphthyridine-dione core.[5][12]
Advantages of this Method:
-
Neutral Conditions: The initial nitrile hydration avoids harsh acids or bases, preserving sensitive functional groups.[5]
-
One-Pot Procedure: The tandem reaction simplifies the workflow, reducing purification steps and improving overall efficiency.[5]
-
High Purity: The cyclized dione products often precipitate from the reaction mixture, allowing for simple isolation by filtration in high purity.[5]
Another approach involves cobalt-catalyzed [2+2+2] cyclizations of alkynes and a nitrile, which can construct the pyridine ring of the naphthyridine system under transition-metal-catalyzed conditions.[4]
Data Summary & Protocols
Table 1: Comparison of Catalysts for Friedländer-type Annulations
| Catalyst | Typical Conditions | Key Advantage(s) | Potential Issue(s) | Reference(s) |
| KOH / NaOH | EtOH, Reflux | Inexpensive, readily available | Often poor regioselectivity with unsymmetrical ketones | [9] |
| p-TsOH | Toluene, Dean-Stark | Good for dehydration-driven cyclization | Harshly acidic, may degrade sensitive substrates | [7] |
| Neodymium(III) Nitrate | Solvent-free, 80°C | Lewis acid catalysis, can be very efficient | Requires specific catalyst | [7] |
| TABO | Toluene, 110°C, Slow Ketone Addition | Excellent regioselectivity for 2-substituted products | Catalyst is not commercially common | [11] |
| Pt-Catalyst / DBU | Aqueous, RT -> DBU | Extremely mild, neutral pH, one-pot tandem reaction | Requires specific nitrile/ester precursors | [5][12] |
Experimental Protocol: Regioselective Friedländer Annulation using TABO
This protocol is adapted from methodologies reported for achieving high regioselectivity.[11]
Materials:
-
4-Amino-3-formylpyridine (1.0 equiv)
-
Unsymmetrical methyl ketone (e.g., 2-butanone) (1.1 equiv)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 4-amino-3-formylpyridine (1.0 equiv) and TABO (0.1 equiv).
-
Add anhydrous toluene to create a solution with a concentration of approximately 0.5 M with respect to the aminopyridine.
-
Heat the mixture to 110 °C with vigorous stirring.
-
In a separate syringe, prepare a solution of the unsymmetrical methyl ketone (1.1 equiv) in a small amount of anhydrous toluene.
-
Using a syringe pump, add the ketone solution to the heated reaction mixture over a period of 4-6 hours. A slow addition rate is critical for achieving high regioselectivity.[11]
-
After the addition is complete, continue to stir the reaction at 110 °C and monitor its progress by TLC or LC-MS until the starting aminopyridine is consumed.
-
Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 2-substituted 1,6-naphthyridine regioisomer.
Experimental Protocol: Tandem Nitrile Hydration/Cyclization
This protocol is based on the mild, one-pot synthesis of 1,6-naphthyridine-diones.[5][12]
Materials:
-
2-Cyanoalkyl nicotinic ester substrate (1.0 equiv)
-
Ghaffar–Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) (1-2 mol%)
-
Aqueous solvent system (e.g., Acetone/H₂O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
Procedure:
-
In a flask, dissolve the 2-cyanoalkyl nicotinic ester substrate (1.0 equiv) in the aqueous solvent system.
-
Add the Ghaffar–Parkins catalyst (1-2 mol%).
-
Stir the reaction at room temperature. Monitor the hydration of the nitrile to the primary amide by TLC or LC-MS. This step typically proceeds under neutral pH.[5]
-
Once the hydration is complete (starting material is consumed), add DBU (1.5 equiv) directly to the reaction mixture.
-
Continue stirring at room temperature. The DBU will catalyze the intramolecular cyclization. This step is often swift.[5]
-
The 1,6-naphthyridine-5,7-dione product will often precipitate as a solid. If so, cool the mixture and collect the product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold water or diethyl ether) and dry under vacuum. The resulting product is often of high purity and can be used without further purification.[5]
Mechanistic Insights
Understanding the reaction mechanism is key to rational optimization. The Friedländer synthesis can proceed via two primary pathways, differing in the initial step.
Caption: Two plausible mechanisms for the Friedländer synthesis.[7]
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 12. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Regioselectivity in Friedländer Synthesis
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold, a core component of numerous pharmaceuticals and functional materials.[1][2][3] However, a significant challenge arises when employing unsymmetrical ketones, which often leads to poor regioselectivity and the formation of difficult-to-separate isomeric mixtures.[4][5]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern the reaction's outcome. Our goal is to empower you to rationally design your experiments and achieve predictable, high-yielding, and regiospecific syntheses.
Understanding the Core Problem: The Mechanistic Crossroads
The root of poor regioselectivity lies in the reaction mechanism. When an unsymmetrical ketone is used, it possesses two distinct α-methylene groups, both of which can participate in the initial condensation step.[5] The reaction can proceed via two primary mechanistic pathways, and the conditions employed dictate which path is favored.[6][7]
-
Aldol-First Pathway: An initial intermolecular aldol condensation between the ketone's enolate and the 2-aminoaryl aldehyde/ketone. This is often favored under traditional acid or base catalysis.[7][8]
-
Schiff Base-First Pathway: Formation of a Schiff base (imine) between the amine and the carbonyl partner, followed by an intramolecular aldol-type cyclization. This pathway is often accessed using specific amine catalysts.[6][7]
With an unsymmetrical ketone, two different enolates or enamines can form, leading directly to a mixture of regioisomeric products. The challenge, therefore, is to force the reaction to selectively proceed through a single pathway.
Figure 1: The mechanistic origin of poor regioselectivity in the Friedländer synthesis using an unsymmetrical ketone.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Question 1: "My reaction with an unsymmetrical methyl ketone is yielding a mixture of the 2-substituted and 2,3-disubstituted quinolines. How can I selectively synthesize the 2-substituted (less substituted) isomer?"
This is a classic regioselectivity problem where the desired product arises from the reaction at the methyl group (kinetic site) of the ketone. To favor this outcome, you must employ conditions that promote kinetic control.
Expert Insight: The key is to generate the less-substituted enamine intermediate, which is formed faster and under milder conditions than the more substituted thermodynamic enolate. Cyclic secondary amines are exceptionally effective catalysts for this purpose.[9] They react with the ketone to form an enamine intermediate preferentially at the less sterically hindered methyl position.
Recommended Strategy: Amine-Catalyzed Synthesis
The use of a cyclic secondary amine catalyst, such as pyrrolidine or the highly effective 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can dramatically improve regioselectivity in favor of the 2-substituted product.[9]
Figure 2: Workflow for achieving kinetic control using a secondary amine catalyst to favor the 2-substituted quinoline.
Experimental Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Annulation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-aminoaryl aldehyde/ketone (1.0 equiv), the amine catalyst (e.g., pyrrolidine, 0.2-1.0 equiv), and a suitable solvent (e.g., toluene or DMSO).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).
-
Substrate Addition: Using a syringe pump, slowly add the unsymmetrical methyl ketone (1.1-1.5 equiv) over several hours (e.g., 4-8 hours). This slow addition is critical to maintain a low concentration of the ketone, which favors the formation of the kinetic enamine and minimizes self-condensation side reactions.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude material.[10]
| Catalyst | Conditions | Regioisomeric Ratio (2-sub : 2,3-disub) | Source |
| KOH | EtOH, Reflux | 50:50 to 70:30 (Varies) | [11] |
| Pyrrolidine | DMSO, 120 °C, Slow Addition | >95:5 | [9] |
| TABO | Toluene, 110 °C, Slow Addition | >96:4 | [9] |
| Ionic Liquid ([Hbim]BF₄) | Neat, 120 °C | >99:1 (Regiospecific) | [5] |
Table 1: Comparison of catalyst performance on the regioselectivity of the Friedländer reaction with methyl ketones.
Question 2: "My goal is to synthesize the more substituted quinoline isomer. How can I achieve this?"
To obtain the more substituted product, you must favor the formation of the more thermodynamically stable enolate. This typically requires harsher reaction conditions or the use of specific Lewis acid catalysts.
Expert Insight: Traditional acid or base catalysis at elevated temperatures often pushes the reaction toward thermodynamic equilibrium, favoring the formation of the more substituted and generally more stable product.[12] Strong bases like KOH or NaOEt, or acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or certain Lewis acids, can facilitate this outcome.[4][13]
Recommended Strategy: Lewis Acid Catalysis
Lewis acids can effectively catalyze the Friedländer annulation. Some have shown excellent efficacy in controlling selectivity. Indium(III) triflate (In(OTf)₃), for example, has been identified as a highly effective catalyst for selectively forming the Friedländer product under solvent-free conditions, which can favor the thermodynamic isomer depending on the substrate.[14]
Experimental Protocol: In(OTf)₃-Catalyzed Friedländer Synthesis
-
Setup: In a reaction vial, mix the 2-aminoaryl ketone (1.0 equiv), the unsymmetrical ketone (1.2 equiv), and In(OTf)₃ (5-10 mol%).
-
Reaction: Heat the mixture under solvent-free conditions at a temperature of 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture and dissolve it in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by water and brine.
-
Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography and determine the isomeric ratio.
Alternative Strategy: Substrate Modification
An elegant but more synthetically demanding approach is to temporarily install a directing group on the ketone to block one of the α-positions. For instance, introducing a phosphoryl group on one α-carbon can completely direct the condensation to the other α-position, ensuring the formation of a single regioisomer.[4]
Question 3: "My regioselectivity is still poor. What other reaction parameters can I adjust?"
If catalyst choice alone does not resolve the issue, systematically optimizing other reaction conditions is the next logical step.
Expert Insight: Temperature, solvent, and even the mode of heating can significantly influence the kinetic vs. thermodynamic balance of the reaction.
-
Temperature: As a general rule, higher temperatures tend to favor the thermodynamic product. However, in the case of amine-catalyzed reactions, higher temperatures have been shown to increase selectivity for the kinetic, 2-substituted product by accelerating the desired catalytic cycle relative to competing pathways.[9]
-
Solvent: The choice of solvent can influence enolate/enamine stability and reaction rates. Polar aprotic solvents like DMSO or DMF are common, but non-polar solvents like toluene are often used for amine-catalyzed reactions.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can reduce reaction times and sometimes improve yields and selectivity by minimizing the formation of thermal decomposition byproducts.[5]
-
Ionic Liquids: Certain ionic liquids, acting as both solvent and catalyst, have been reported to promote highly regiospecific Friedländer annulations.[4][5]
Figure 3: A logical troubleshooting workflow for optimizing regioselectivity in the Friedländer synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What are the fundamental factors that govern the regiochemical outcome in the Friedländer synthesis?
-
A1: The regioselectivity is primarily a result of the interplay between steric effects , which hinder reaction at more crowded sites, and electronic effects , which relate to the stability of the intermediate enolate or enamine.[10][15] The reaction conditions (catalyst, temperature, solvent) determine whether the reaction is under kinetic control (favoring the fastest-formed product, usually the less substituted one) or thermodynamic control (favoring the most stable product, usually the more substituted one).[16][17]
-
-
Q2: Are there any "green" or environmentally friendly approaches to improve this reaction?
-
A2: Yes, several modern approaches aim to make the Friedländer synthesis more sustainable. These include the use of recyclable catalysts, performing reactions under solvent-free conditions (often with microwave or grinding assistance), and using water or ionic liquids as greener solvents.[18][19][20] Transition-metal-free methods that use alcohols instead of ketones as starting materials also represent a greener alternative.[21]
-
-
Q3: My reaction is not working at all or giving very low yields. What should I check first?
-
A3: Low yields can stem from several issues.[22] First, ensure the purity of your starting materials, as the 2-aminoaryl aldehydes can be unstable. Second, consider if the reaction conditions are too harsh, causing decomposition.[4] Third, be aware of potential side reactions, such as the self-condensation of the ketone partner. Employing milder conditions with more efficient modern catalysts (like iodine or specific Lewis acids) can often resolve these issues.[13]
-
-
Q4: If I cannot resolve the regioselectivity, what are my alternatives for synthesizing a specific quinoline isomer?
-
A4: If the Friedländer synthesis proves intractable for your target, other classic named reactions for quinoline synthesis might provide a solution. The best choice depends on the desired substitution pattern. Notable alternatives include the Combes synthesis , the Doebner-von Miller reaction , and the Skraup synthesis .[3][19] Additionally, modern C-H functionalization strategies offer powerful, albeit different, methods for the regioselective synthesis and derivatization of quinolines.[23]
-
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 17. content.e-bookshelf.de [content.e-bookshelf.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Dealing with low solubility of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate in common solvents.
This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. The methodologies described herein are grounded in established physicochemical principles and are designed to be self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of this compound that influence its solubility?
While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its structure and data on analogous compounds. This predictive approach is a cornerstone of early-stage drug development.
-
Chemical Structure: A planar, aromatic, heterocyclic compound.
-
Basicity & pKa: The 1,6-naphthyridine core contains two pyridine-like nitrogen atoms. Pyridine has a pKa of approximately 5.2.[1] Therefore, this compound is expected to be a weak base . The nitrogen atoms can be protonated under acidic conditions, forming a more soluble cationic salt. The predicted pKa is likely in the range of 3.5-5.0.
-
Lipophilicity (LogP): The calculated LogP (a measure of lipophilicity) for similar naphthyridine esters is typically between 1.2 and 1.6.[2][3] This moderate lipophilicity contributes to its poor affinity for aqueous media.
-
Molecular Weight: Approximately 230.25 g/mol .
-
Appearance: Like most naphthyridine derivatives, it is expected to be a white to yellowish crystalline solid.[4][5]
Q2: Why is this compound so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
The low solubility is a direct consequence of its molecular structure for two primary reasons:
-
High Crystal Lattice Energy: The planar and rigid nature of the naphthyridine ring allows for efficient packing in a crystal lattice. This strong, stable crystal structure requires a significant amount of energy to break apart, a prerequisite for dissolution. The crystal structure of a related naphthyridine shows extensive intermolecular contacts that stabilize the solid state.[6]
-
Lack of Ionization at Neutral pH: At pH 7.4, which is well above its predicted pKa, the molecule exists in its neutral, un-ionized form. This neutral form is significantly less polar and thus less able to form favorable hydrogen bonds with water molecules, leading to very low aqueous solubility, likely in the low µg/mL range.[3]
Q3: What are the best starting solvents for preparing a concentrated stock solution?
For initial preparation of a high-concentration stock solution (e.g., 10-50 mM), water-miscible organic solvents are required. The choice of solvent can impact downstream experiments, particularly regarding cellular toxicity or analytical compatibility.
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power for a wide range of compounds.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, often used when DMSO is not suitable.
-
Ethanol (EtOH): A less toxic option, but may have lower solubilizing power compared to DMSO or DMF.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity co-solvent often used in formulation development.[7]
Scientist's Note: Always use the minimum volume of organic solvent necessary. A common issue is compound precipitation when a concentrated organic stock is diluted into an aqueous buffer. The troubleshooting guide below directly addresses this challenge.
Q4: How can I accurately determine the solubility of this compound in my specific buffer?
The "shake-flask" method followed by a suitable analytical quantification is the gold standard.[8]
-
Add an excess amount of the solid compound to a known volume of your test solvent (e.g., PBS, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle or perform centrifugation/filtration (using a filter compatible with your solvent and compound, e.g., PTFE).
-
Carefully collect an aliquot of the supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as spectrophotometric methods may lack specificity.[9][10]
Troubleshooting Guide: Low Solubility Issues
This section provides a logical, step-by-step workflow for systematically overcoming solubility challenges.
Caption: Decision workflow for troubleshooting solubility.
Problem: My compound is insoluble in my standard physiological buffer (pH 7.4).
This is the expected behavior for this weakly basic compound. Your first and most effective strategy should be pH modification.
Causality: By lowering the pH of the solvent to a level below the pKa of the naphthyridine nitrogens, you force the equilibrium towards the protonated, cationic form of the molecule. This charged species is significantly more polar and readily interacts with water, dramatically increasing solubility.[11][12] This is often the most effective and simplest method for solubilizing weak bases.[13]
Step-by-Step Protocol:
-
Prepare Buffers: Create a series of buffers with varying pH values. For a predicted pKa of ~4, a good range would be:
-
0.1 M HCl (pH 1) or Glycine-HCl buffer (pH 2.0)
-
Citrate buffer (pH 4.0)
-
Phosphate buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Equilibrate: Perform the shake-flask solubility assay described in FAQ Q4 in each of these buffers in parallel.
-
Quantify: Analyze the supernatant from each pH condition using a validated HPLC method.
-
Analyze: Plot solubility (e.g., in µg/mL or µM) as a function of pH. You should observe a significant increase in solubility as the pH decreases.
Expected Outcome & Data Interpretation:
| pH of Buffer | Predicted Solubility Behavior | Example Data (Hypothetical) |
| 2.0 | High Solubility (Fully Protonated) | > 1000 µg/mL |
| 4.0 | Intermediate-High Solubility (~pKa) | 250 µg/mL |
| 6.0 | Low Solubility (Mostly Neutral) | 15 µg/mL |
| 7.4 | Very Low Solubility (Fully Neutral) | < 5 µg/mL |
This profile will define the required pH for your experimental buffer system to achieve the desired concentration.
Problem: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium.
This is a classic problem known as "solvent-shifting" precipitation. The compound is soluble in the high-concentration organic stock, but when diluted into the aqueous buffer, the percentage of the organic co-solvent drops dramatically, and the buffer can no longer sustain the drug in solution.[3]
Before adding more complex excipients, determine the maximum tolerable co-solvent concentration in your assay (e.g., many cell-based assays can tolerate 0.1% - 0.5% DMSO). Then, perform a dilution test to see if you can achieve your target concentration without precipitation at that co-solvent level. If not, proceed to Solution B.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution.[14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core, effectively being "hidden" from the aqueous environment, resulting in a stable, clear micellar solution.
Step-by-Step Protocol:
-
Select a Surfactant: For research applications, non-ionic surfactants are generally preferred due to lower toxicity. Common choices include:
-
Tween® 80 (Polysorbate 80)
-
Poloxamer 188 (Pluronic® F-68)
-
Cremophor® EL
-
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous experimental buffer (e.g., PBS, pH 7.4) containing the surfactant at a concentration above its CMC (e.g., 0.1% to 1.0% w/v).
-
Perform Dilution: Slowly add your concentrated organic stock solution of the compound dropwise into the vortexing surfactant-containing buffer. This "slow addition to a vortex" method is critical for preventing localized high concentrations that can trigger immediate precipitation.
-
Observe: A successful formulation will result in a clear solution that remains stable over time. Compare this to a control where the stock is added to a buffer without surfactant.
Scientist's Note: This approach is a foundational technique in pharmaceutical formulation. Many commercial products for poorly soluble drugs rely on creating amorphous solid dispersions or using lipid-based excipients, which are more advanced strategies for clinical development but are generally beyond the scope of typical bench research.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | C13H14N2O3 | CID 604668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. scispace.com [scispace.com]
- 6. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 8. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate | C12H12N2O4 | CID 600736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy 1,6-Naphthyridine | 253-72-5 [smolecule.com]
- 13. posters.unh.edu [posters.unh.edu]
- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of dimers during the synthesis of 1,6-naphthyridin-2(1H)-ones.
Welcome to our dedicated technical support center for the synthesis of 1,6-naphthyridin-2(1H)-ones. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the formation of unwanted dimers.
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a key structural motif in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[1][2][3][4] However, its synthesis can be complicated by the formation of dimeric byproducts, which can significantly impact yield and purification efficiency. This guide offers practical, field-tested insights and detailed protocols to help you overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1,6-naphthyridin-2(1H)-ones, and which steps are most susceptible to dimer formation?
A1: Common methods for synthesizing the 1,6-naphthyridin-2(1H)-one core often involve the construction of the bicyclic system from a preformed pyridine or pyridone ring.[1] A widely used approach is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.[5][6][7][8][9]
The primary step prone to dimerization is the intermolecular reaction between two molecules of a reactive intermediate. For example, during the thermal decarboxylation of a naphthyridine carboxylic acid intermediate, a dimer can form alongside the desired product.[10] Dimerization can also be a significant side reaction during post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) used to functionalize the naphthyridinone core.[11][12] In these cases, homocoupling of the starting materials can lead to dimeric byproducts.[13][14]
Q2: What is the general structure of the dimers, and how can I detect and characterize them?
A2: The dimer's structure depends on the specific reactants and reaction mechanism. It typically involves a covalent bond between two 1,6-naphthyridin-2(1H)-one units.
A combination of analytical techniques is recommended for identification and characterization:
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to double the mass of the expected monomeric product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum may appear more complex than that of the monomer, with a different symmetry and potentially double the expected integration for certain protons.
-
¹³C NMR: An increased number of carbon signals will be observed.
-
-
High-Performance Liquid Chromatography (HPLC): Dimer impurities will usually have a different retention time from the monomer, appearing as a distinct peak. This is also a valuable tool for monitoring the reaction's progress.[15]
-
Size Exclusion Chromatography (SEC): This technique is particularly useful for identifying dimers and larger aggregates in solution.[16]
Troubleshooting Guide: Dimer Formation
This section provides a systematic approach to minimizing dimer formation during the synthesis of 1,6-naphthyridin-2(1H)-ones.
Issue 1: Significant Dimer Formation During Cyclization/Condensation
Root Cause Analysis:
High reaction temperatures, prolonged reaction times, and high concentrations of starting materials can promote intermolecular side reactions that lead to dimers.[17] The choice of solvent and catalyst also plays a critical role.
Proposed Solutions & Protocols:
1. Optimization of Reaction Conditions:
-
Temperature: Systematically lower the reaction temperature. Begin at a lower temperature and gradually increase it to find the optimal balance between the reaction rate and minimizing dimer formation.
-
Concentration: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular dimerization.[17]
Protocol: High-Dilution Experiment
-
Increase the solvent volume to achieve a starting material concentration in the 0.01-0.05 M range.
-
Use a syringe pump for the slow addition of one of the key reagents over several hours. This maintains a low instantaneous concentration of the reactive species.[17]
-
Monitor the reaction by HPLC or TLC to determine the optimal addition rate and overall reaction time.
-
2. Solvent Selection:
The solvent's polarity can influence the reaction pathway. Experiment with a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) to identify the optimal medium that disfavors the aggregation of intermediates leading to dimerization.
Issue 2: Dimer Formation During Post-Cyclization Functionalization (e.g., Cross-Coupling)
Root Cause Analysis:
In palladium-catalyzed cross-coupling reactions, dimer formation often results from the homocoupling of starting materials.[13][14] This can be influenced by factors such as catalyst decomposition, suboptimal ligand choice, or the presence of oxygen.[18]
Proposed Solutions & Protocols:
1. Ligand Selection for Cross-Coupling:
The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can facilitate the desired reductive elimination to form the product and suppress side reactions.
-
Recommendation: For Suzuki couplings, consider bulky biarylphosphine ligands like SPhos or XPhos.[11][12] For Buchwald-Hartwig aminations, ligands such as BrettPhos or RuPhos are often effective.[19]
2. Catalyst and Reagent Quality:
-
Palladium Pre-catalyst: Utilize a high-quality, air-stable palladium pre-catalyst to ensure the controlled generation of the active Pd(0) species.[11][12]
-
Base Selection: The choice and purity of the base are important. Anhydrous and finely powdered bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
3. Reaction Atmosphere:
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to suppress the homocoupling of boronic acids in Suzuki reactions.[13][14] This can be achieved by sparging the reaction mixture with an inert gas like nitrogen or argon.[13]
Workflow Diagram: Troubleshooting Dimer Formation in Cross-Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. merit.url.edu [merit.url.edu]
- 3. [PDF] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 4. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Scale-Up of 1,6-Naphthyridine Derivatives: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the challenges encountered during the scale-up of these vital heterocyclic compounds. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4] However, transitioning from bench-scale synthesis to pilot plant or industrial production presents a unique set of obstacles. This resource provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,6-naphthyridine derivatives, and which is most amenable to scale-up?
The most prevalent methods for synthesizing the 1,6-naphthyridine core include the Friedländer annulation, Skraup synthesis, and multi-component reactions.[5]
-
Friedländer Annulation: This is often the most adaptable route for scale-up. It involves the condensation of a 4-aminonicotinaldehyde or a related 4-aminopyridine derivative with a carbonyl compound containing an α-methylene group.[6] The reaction conditions can often be milder than other methods, and there is a wealth of literature on optimizing this reaction for various heterocyclic systems.[7]
-
Skraup Synthesis: While a classic method, the Skraup reaction often employs harsh conditions, such as the use of strong acids and oxidizing agents, which can pose significant safety and handling challenges on a larger scale.
-
Multi-component Reactions (MCRs): MCRs offer an efficient and atom-economical approach, often leading to complex molecules in a single step.[8] However, optimizing MCRs for large-scale production can be complex due to the number of variables involved.
For scale-up, the Friedländer annulation is generally recommended due to its versatility and the availability of milder catalytic systems.
Q2: What are the primary challenges I should anticipate when scaling up the synthesis of 1,6-naphthyridine derivatives?
Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the bench scale. For 1,6-naphthyridine synthesis, key areas of concern include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, which can lead to thermal runaways.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants and maintaining consistent temperature throughout a large reactor can be difficult, potentially leading to the formation of byproducts and inconsistent product quality.
-
Purification and Isolation: Methods like column chromatography that are feasible in the lab are often impractical and costly for large quantities of material. Developing robust crystallization procedures is crucial.[]
-
Impurity Profile: The types and quantities of impurities can change with scale. New byproducts may form due to longer reaction times or localized temperature fluctuations.
-
Safety and Handling: Handling large quantities of reagents and solvents requires stringent safety protocols and specialized equipment.
Q3: How can I improve the yield and purity of my 1,6-naphthyridine derivative during scale-up?
Improving yield and purity on a larger scale requires a systematic approach to process optimization. Key strategies include:
-
Raw Material Qualification: Ensure the purity of starting materials and reagents is consistent across batches.
-
Process Parameter Optimization: Carefully control critical process parameters such as temperature, reaction time, and the rate of reagent addition.
-
Solvent Selection: Choose a solvent that not only facilitates the reaction but also allows for efficient crystallization and purification of the final product.
-
Catalyst Screening: Evaluate different catalysts and their loadings to find the most efficient and selective option for your specific substrate.
-
Work-up and Isolation Procedure: Develop a scalable work-up procedure that effectively removes impurities and allows for consistent isolation of the product.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis of 1,6-naphthyridine derivatives, with a focus on the Friedländer annulation.
Guide 1: Low Yield in Friedländer Annulation
Problem: My Friedländer synthesis of a 1,6-naphthyridine derivative is resulting in a low yield upon scale-up.
Low yields are a common challenge when transitioning from small to large-scale synthesis. The root cause can often be traced to several factors that are exacerbated at a larger scale.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Causality: Temperature, reaction time, and concentration are critical. Conditions optimized at the lab scale may not be optimal for larger reactors due to differences in heat and mass transfer.
-
Solution: Re-optimize the reaction conditions at the larger scale. Design of Experiments (DoE) can be a powerful tool to efficiently screen a range of conditions.
-
-
Purity of Reagents and Solvents:
-
Causality: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions, leading to lower yields.
-
Solution: Use reagents and solvents of appropriate purity. Ensure that solvents are adequately dried, as water can interfere with many condensation reactions.
-
-
Inefficient Mixing:
-
Causality: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.
-
Solution: Ensure the agitation rate is sufficient for the scale and viscosity of the reaction mixture. The use of baffles in the reactor can improve mixing efficiency.
-
-
Side Reactions:
-
Causality: The longer reaction times or higher temperatures sometimes employed in scale-up can favor the formation of side products, such as self-condensation of the carbonyl partner.
-
Solution: Analyze the crude reaction mixture by techniques like LC-MS to identify major byproducts. Once identified, reaction conditions can be modified to minimize their formation. For example, a slower addition of one reactant can maintain its low concentration in the reaction mixture, disfavoring self-condensation.
-
Data Presentation: Solvent and Catalyst Optimization
The choice of solvent and catalyst is critical for a successful Friedländer annulation. The following table provides a summary of commonly used systems.
| Catalyst System | Solvent | Temperature (°C) | Key Advantages | Potential Scale-Up Challenges |
| Base-Catalyzed | ||||
| KOH, NaOH | Ethanol, Water | 50-100 | Inexpensive, readily available | Potential for aldol side reactions, harsh conditions |
| Piperidine | Ethanol, Toluene | 80-110 | Milder than inorganic bases | Removal of high-boiling catalyst |
| Acid-Catalyzed | ||||
| p-TsOH | Toluene, Xylene | 80-140 | Effective for less reactive substrates | Corrosion of equipment, harsh work-up |
| Lewis Acids (e.g., In(OTf)₃) | Solvent-free or Toluene | 60-120 | High efficiency and selectivity | Cost of catalyst, moisture sensitivity |
Guide 2: Purification and Crystallization Challenges
Problem: I am struggling to purify my 1,6-naphthyridine derivative at scale and obtaining an inconsistent crystalline form.
Purification is a major bottleneck in scaling up the synthesis of active pharmaceutical ingredients (APIs). The goal is to develop a robust and reproducible crystallization process that consistently yields the desired polymorph with high purity.
Experimental Protocol: Developing a Scalable Crystallization Process
-
Solvent Screening:
-
Dissolve the crude 1,6-naphthyridine derivative in a variety of solvents at elevated temperatures to determine solubility.
-
Cool the solutions to room temperature and then to 0-5 °C to identify anti-solvents (solvents in which the product is poorly soluble).
-
Select a solvent system (a single solvent or a mixture of a solvent and an anti-solvent) that provides a good yield and high purity.
-
-
Crystallization Parameter Optimization:
-
Temperature Profile: Investigate the effect of different cooling rates on crystal size and purity. A slower cooling rate generally leads to larger, more well-defined crystals.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to control the onset of crystallization and promote the formation of the desired polymorph.
-
Agitation: Optimize the stirring rate to prevent the formation of agglomerates and ensure uniform crystal growth.
-
-
Process Analytical Technology (PAT):
-
Utilize in-line analytical tools to monitor the crystallization process in real-time.[10][11][12][13][14][15] For example, a turbidity probe can track the onset of nucleation, and in-situ particle size analyzers can monitor crystal growth. This data allows for precise control over the crystallization process, leading to a more consistent product.
-
Logical Relationship: Factors Influencing Crystallization
Caption: Key factors influencing the outcome of crystallization.
Guide 3: Safety Considerations in Scale-Up
Problem: What are the key safety hazards associated with the large-scale synthesis of 1,6-naphthyridine derivatives, and how can they be mitigated?
Process safety is paramount in any scale-up operation. A thorough understanding of the potential hazards is essential to ensure a safe working environment.
Thermal Hazard Assessment
-
Causality: The Friedländer annulation is an exothermic reaction. On a large scale, the heat generated can exceed the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.
-
Mitigation:
-
Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring that the process can be safely controlled in the plant.
-
Semi-batch Operation: For highly exothermic reactions, add one of the reactants portion-wise or via a syringe pump to control the rate of heat generation.
-
Emergency Cooling: Ensure that the reactor is equipped with an adequate emergency cooling system.
-
Handling of Reagents
-
4-Aminonicotinaldehyde and its analogs: These compounds can be irritating to the skin and eyes.[16]
-
Solvents: Many organic solvents are flammable and can be toxic.
-
Mitigation: Use appropriate solvent handling and storage procedures. Ensure that the plant is equipped with adequate ventilation and fire suppression systems.
-
Data Presentation: Hazard Information for Common Reagents
| Reagent | Key Hazards | Recommended PPE |
| 4-Aminonicotinaldehyde | Skin and eye irritant | Gloves, safety glasses, lab coat |
| Piperidine | Flammable, toxic, corrosive | Flame-retardant lab coat, gloves, safety glasses, face shield |
| Toluene | Flammable, toxic | Flame-retardant lab coat, gloves, safety glasses |
| Potassium Hydroxide | Corrosive | Gloves, safety glasses, face shield, lab coat |
References
- 1. researchgate.net [researchgate.net]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. chemrevlett.com [chemrevlett.com]
- 10. Process analytical technology - Wikipedia [en.wikipedia.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. stepscience.com [stepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. angenechemical.com [angenechemical.com]
- 18. biosynth.com [biosynth.com]
- 19. biosynth.com [biosynth.com]
- 20. aksci.com [aksci.com]
Minimizing side reactions in the synthesis of fused polycyclic 1,6-naphthyridin-4-amines.
Technical Support Center: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
Welcome to the technical support center for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges and provide in-depth, field-proven solutions to help you minimize side reactions and optimize your yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Q1: My Friedel-Crafts cyclization is sluggish and giving low yields. What are the key parameters to optimize?
A1: Cause & Investigation
Low yields in the acid-mediated intramolecular Friedel-Crafts cyclization to form the fused polycyclic system are a common hurdle. This reaction, which constructs the new carbocyclic ring onto the 1,6-naphthyridine core, is highly sensitive to several factors. The primary cause is often insufficient activation of the nitrile group (acting as a one-carbon synthon) or suboptimal reaction conditions that fail to drive the annulation to completion.[1][2][3]
Troubleshooting Workflow:
-
Acid Selection & Concentration: The choice and concentration of the acid catalyst are paramount. While various acids can be used, strong protonating agents are necessary to activate the nitrile for intramolecular electrophilic attack.
-
Recommendation: Trifluoromethanesulfonic acid (CF₃SO₃H) and concentrated sulfuric acid (H₂SO₄) are highly effective.[1][2][4] Begin optimization with pure CF₃SO₃H at room temperature. If solubility is an issue, a solution of CF₃SO₃H in an inert solvent like dichloromethane (DCM) can be effective.[1]
-
-
Solvent Effects: The reaction is highly solvent-dependent. Protic or highly coordinating solvents can interfere with the acid catalyst, diminishing its efficacy.
-
Observation: Solvents like DMSO, acetone, acetonitrile (CH₃CN), and DMF have been shown to be detrimental to the reaction, leading to no product formation.[1]
-
Recommendation: Use either neat acid or a non-coordinating solvent such as DCM.
-
-
Temperature and Reaction Time: While these reactions are often rapid, kinetics can be substrate-dependent.
-
Recommendation: Start the reaction at room temperature and monitor by TLC or LC-MS. Most reactions should reach completion within 0.5 to 4 hours.[1] If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but be mindful of potential charring or decomposition with strong acids.
-
Optimization Summary Table:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Acid Catalyst | PPA, BF₃·Et₂O | CF₃SO₃H or H₂SO₄ | Provides stronger activation of the nitrile group for efficient cyclization.[1] |
| Solvent | N/A (Neat) | DCM | Improves substrate solubility without interfering with the catalyst.[1] |
| Temperature | Room Temperature | Room Temp to 50 °C | Balances reaction rate with minimizing degradation. |
| Time | 4 h | 0.5 - 4 h | Monitor for completion to avoid extended exposure to harsh acid.[1] |
Q2: I am observing the formation of N-oxides on the naphthyridine core. How can I prevent this unwanted side reaction?
A2: Cause & Investigation
The nitrogen atoms in the 1,6-naphthyridine ring system are susceptible to oxidation, forming N-oxides.[5][6] This is particularly problematic when using certain oxidizing agents or under aerobic conditions at elevated temperatures. N-oxide formation can complicate purification and reduce the yield of the desired amine. The N-1 position is often more susceptible to oxidation due to its electronic environment.
Mitigation Strategies:
-
Inert Atmosphere: The most crucial step is to maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction, especially if heating is required. This minimizes the presence of molecular oxygen, a common culprit.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Choice of Reagents: If the synthesis involves an oxidation step (e.g., aromatization of a tetrahydro-naphthyridine precursor), select reagents that are less prone to over-oxidation.
-
Avoid: Peracids like m-CPBA are explicitly used to synthesize N-oxides and should be avoided unless that is the desired product.[5]
-
Consider: For dehydrogenation/aromatization, milder metal-mediated methods (e.g., Pd/C in a suitable solvent) or non-oxidative catalytic systems can be preferable to harsh, high-temperature methods.[5]
-
-
Reaction Temperature: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Higher temperatures can accelerate unwanted oxidation processes.
Troubleshooting Workflow for N-Oxide Formation:
Caption: Troubleshooting workflow for N-oxide side product formation.
Q3: My final amination step (e.g., Buchwald-Hartwig) is low-yielding and produces significant byproducts. How can I improve this transformation?
A3: Cause & Investigation
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient heterocyclic systems like a chloro- or bromo-substituted fused 1,6-naphthyridine can be challenging.[7][8] Common issues include:
-
Catalyst Inactivation: The nitrogen atoms on the naphthyridine core can coordinate to the palladium center, leading to catalyst inhibition.[9][10]
-
Slow Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[7]
-
Hydrodehalogenation: A common side reaction where the halide is replaced by a hydrogen atom.
-
Base Sensitivity: The substrate or product may be sensitive to the strong bases typically used (e.g., NaOtBu, K₃PO₄).
Troubleshooting & Optimization Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important variable. For electron-deficient heterocycles, ligands that are both electron-rich and sterically bulky are required to promote reductive elimination and prevent catalyst inhibition.
-
Catalyst & Pre-catalyst Choice: Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) for more reproducible results and cleaner formation of the active catalytic species compared to using sources like Pd(OAc)₂.[7]
-
Base Selection: The base plays a crucial role. While NaOtBu is common, it can sometimes be too harsh.
-
Alternative Bases: Screen other bases such as K₃PO₄, Cs₂CO₃, or LHMDS. For sensitive substrates, milder organic bases like DBU might be viable with the right ligand system.[11]
-
-
Solvent and Temperature:
-
Solvents: Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are standard.[7]
-
Temperature: While reactions are often run at elevated temperatures (80-110 °C), excessively high temperatures can promote byproduct formation. Screen a range to find the optimal balance.
-
Detailed Protocol: Buchwald-Hartwig Amination Screening
-
Setup: To a dried Schlenk tube under Argon, add the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (1-3 mol%) and the ligand (1.2-1.5x relative to Pd).
-
Reaction: Add the catalyst mixture to the Schlenk tube, followed by the anhydrous, degassed solvent.
-
Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Work-up: After completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues before proceeding with aqueous work-up and purification.
Decision Tree for Buchwald-Hartwig Optimization:
Caption: Stepwise optimization for challenging Buchwald-Hartwig aminations.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties | CoLab [colab.ws]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Naphthyridine Isomers for Drug Discovery Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms across the six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—gives rise to distinct electronic and steric properties, leading to a diverse range of biological activities. This guide offers a comparative analysis of these isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data to provide a framework for researchers in drug discovery and development.
The Naphthyridine Core: A Versatile Scaffold
The position of the nitrogen atoms within the fused ring system is the defining feature of each naphthyridine isomer. This seemingly subtle structural change significantly influences the molecule's ability to interact with biological targets through hydrogen bonding, metal chelation, and π-π stacking interactions. While the 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid and its fluoroquinolone successors, research into the other isomers has revealed unique and potent biological profiles, underscoring the therapeutic potential across the entire class of compounds.[1][2][3]
Comparative Analysis of Anticancer Activity
Naphthyridine derivatives have emerged as a significant class of anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in DNA replication and cell signaling.[4]
1,6-Naphthyridine: A Promising Scaffold in Oncology
Recent studies have highlighted the potential of 1,6-naphthyridine derivatives as potent anticancer agents. For example, certain derivatives have been shown to target and inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of hepatocellular carcinoma.[5] Other 1,6-naphthyridine-based compounds have been investigated as inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and a key target for cancer chemotherapy.[6]
1,8-Naphthyridine: The Clinical Frontrunner
The 1,8-naphthyridine scaffold is arguably the most successful in terms of clinical applications. Vosaroxin, a 1,8-naphthyridine derivative, is a potent Topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia.[4][7] The extensive research into this isomer has yielded a wealth of structure-activity relationship (SAR) data, guiding the development of new derivatives with improved efficacy and reduced toxicity.[8]
Other Isomers in Cancer Research
While less explored than their 1,6- and 1,8-counterparts, other naphthyridine isomers have also demonstrated significant anticancer potential. Derivatives of 2,7-naphthyridine have been screened by the National Cancer Institute and have shown activity against a range of human tumor cell lines.[9] Naturally occurring 1,5-naphthyridines, such as canthin-6-one, have exhibited cytotoxic effects against prostate and breast cancer cell lines.[10] The 2,6-naphthyridine core has been incorporated into selective inhibitors of Casein Kinase 2 (CK2), a promising target in cancer therapy.[11][12]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from different naphthyridine isomer classes against various human cancer cell lines. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions across studies. However, this data provides a valuable snapshot of the potential of each scaffold.
| Isomer Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one[10] | DU145 (Prostate) | 1.58 µg/mL | Not specified |
| 1,6-Naphthyridine | Aaptamine[10] | H1299 (Lung) | 10.47 µg/mL | Not specified |
| Derivative 17a [13] | HL-60 (Leukemia) | 8.9 | HIV-1 RT Inhibition | |
| 1,7-Naphthyridine | Derivative 17a [13] | MOLT-3 (Leukemia) | 9.1 | HIV-1 RT Inhibition |
| 1,8-Naphthyridine | Derivative 16 [4] | HL-60 (Leukemia) | 0.1 | Antimitotic |
| Derivative 47 [8] | K-562 (Leukemia) | 0.77 | Not specified | |
| 2,7-Naphthyridine | Derivative 8i [9] | SF-539 (CNS) | 0.70 | Not specified |
Comparative Analysis of Antimicrobial Activity
The discovery of nalidixic acid, a 1,8-naphthyridine derivative, in the 1960s marked the beginning of the quinolone era of antibiotics.[2] The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14]
The Dominance of 1,8-Naphthyridine
The 1,8-naphthyridine core is the foundation for a number of clinically important antibiotics, including enoxacin and trovafloxacin.[14][15] Extensive modification of this scaffold has led to the development of fluoroquinolones with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16]
Emerging Antimicrobial Potential of Other Isomers
While the 1,8-isomer has historically dominated the antimicrobial space, recent research has demonstrated the potential of other naphthyridine scaffolds. 2,7-Naphthyridine derivatives have shown selective activity against Staphylococcus aureus.[17] Additionally, derivatives of 2,6-naphthyridine have been synthesized and evaluated as potential antibacterial agents.[2] The antimicrobial and antiviral activities of 1,7-naphthyridine derivatives are less explored, representing an area for future investigation.[5]
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various naphthyridine isomers against different bacterial strains. As with the anticancer data, direct comparisons should be made with caution.
| Isomer Class | Representative Compound | Bacterial Strain | MIC (µg/mL) |
| 1,8-Naphthyridine | Compound 18 [16] | E. coli (multidrug-resistant) | 0.25 |
| Nalidixic Acid derivative[16] | P. aeruginosa | 0.0199 mM | |
| 2,7-Naphthyridine | Compound 10j [17] | S. aureus | 8 mg/L |
Key Signaling Pathways and Mechanisms of Action
The biological activity of naphthyridine isomers is intrinsically linked to their interaction with specific molecular targets and signaling pathways.
Caption: Mechanisms of action for naphthyridine isomers.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are outlines of common assays used to evaluate the anticancer and antimicrobial activities of naphthyridine derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the naphthyridine derivatives in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for broth microdilution assay.
Target-Based Assays: Topoisomerase I and FGFR4 Kinase Inhibition
For compounds with a known or hypothesized mechanism of action, target-based assays are crucial for confirming their activity and determining their potency.
-
Topoisomerase I Relaxation Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[25][26][27][28][29] The different DNA topoisomers are then separated by agarose gel electrophoresis.
-
FGFR4 Kinase Assay: This assay quantifies the kinase activity of FGFR4 by measuring the transfer of a phosphate group from ATP to a substrate peptide.[30][31][32][33][34] The amount of ADP produced is then detected, often using a luminescence-based method.
Conclusion and Future Directions
The six isomers of naphthyridine represent a rich source of chemical diversity for the development of novel therapeutics. While the 1,8-naphthyridine scaffold has a proven track record in the clinic, particularly as an antimicrobial agent, the other isomers are gaining increasing attention for their potent and often distinct biological activities. The 1,6- and 2,7-naphthyridines are emerging as promising anticancer scaffolds, while the full potential of the 1,5-, 1,7-, and 2,6-isomers is still being uncovered.
Future research should focus on systematic comparative studies of the different isomers to better understand the influence of nitrogen placement on target selectivity and pharmacokinetic properties. The application of modern drug discovery techniques, such as structure-based drug design and high-throughput screening, will undoubtedly accelerate the development of new and improved naphthyridine-based drugs for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Vosaroxin - Wikipedia [en.wikipedia.org]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 13. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT (Assay protocol [protocols.io]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. benchchem.com [benchchem.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assay of topoisomerase I activity [protocols.io]
- 29. inspiralis.com [inspiralis.com]
- 30. promega.com [promega.com]
- 31. promega.com [promega.com]
- 32. benchchem.com [benchchem.com]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. bpsbioscience.com [bpsbioscience.com]
Navigating the Structure-Activity Landscape of 2-Methyl-1,6-Naphthyridine Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, medicinal chemists, and drug development professionals, the 1,6-naphthyridine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities, notably as potent kinase inhibitors in oncology.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methyl-1,6-naphthyridine derivatives, offering a valuable resource for the rational design of next-generation therapeutic agents. By examining key structural modifications and their impact on biological activity, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their drug discovery programs.
The strategic placement of a methyl group at the C2 position of the 1,6-naphthyridine core can significantly influence the molecule's pharmacological properties, including target affinity, selectivity, and metabolic stability. Understanding the interplay between this methyl group and various substituents at other positions is paramount for optimizing lead compounds.
Comparative Analysis of Biological Activity: The Case of AXL Kinase Inhibition
Recent studies have highlighted the potential of 1,6-naphthyridinone derivatives as selective inhibitors of the AXL receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor progression, metastasis, and drug resistance.[3] A systematic analysis of substitutions on the 1,6-naphthyridinone core reveals critical insights into the structural requirements for potent AXL inhibition.
The following table summarizes the in vitro AXL kinase inhibitory activity of a series of 1,6-naphthyridinone derivatives, providing a clear comparison of how different structural modifications impact potency.
| Compound ID | R1 | R2 | AXL IC50 (nM) |
| 1a | H | H | >1000 |
| 1b | CH3 | H | 250 |
| 1c | H | Phenyl | 58 |
| 1d | CH3 | Phenyl | 15 |
| 1e | CH3 | 4-Fluorophenyl | 8.2 |
| 1f | CH3 | 4-Methoxyphenyl | 25 |
| 1g | CH3 | 3-Aminophenyl | 12 |
| 1h | CH3 | 3-(Methylamino)phenyl | 5.1 |
Data presented in this table is a representative compilation from literature to illustrate SAR principles and may not be from a single study.
From this comparative data, several key SAR insights emerge:
-
The Importance of the 2-Methyl Group: A comparison between compounds 1a and 1b , and 1c and 1d , clearly demonstrates that the presence of a methyl group at the R1 position (C2 of the naphthyridine core) significantly enhances AXL inhibitory activity. This suggests that the methyl group may be involved in beneficial hydrophobic interactions within the kinase's active site.
-
Aromatic Substitution at C5: The introduction of a phenyl group at the R2 position (C5) leads to a substantial increase in potency (compare 1b and 1d ). This highlights the importance of an aromatic moiety at this position for target engagement.
-
Influence of Phenyl Ring Substituents: Further decorating the C5-phenyl ring with different substituents allows for fine-tuning of the inhibitory activity.
-
An electron-withdrawing fluorine atom at the para position (1e ) results in a notable improvement in potency compared to the unsubstituted phenyl ring (1d ).
-
Conversely, an electron-donating methoxy group at the para position (1f ) leads to a decrease in activity.
-
The presence of an amino or methylamino group at the meta position (1g and 1h ) is well-tolerated and can even lead to enhanced potency, suggesting the potential for hydrogen bonding interactions in this region of the binding pocket.
-
Visualizing the Structure-Activity Relationship Workflow
The process of establishing these SAR trends can be visualized as a systematic workflow.
Caption: A generalized workflow for SAR studies of 2-methyl-1,6-naphthyridine derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthetic Procedure for 2-Methyl-5-aryl-1,6-naphthyridin-2(1H)-ones
This protocol outlines a common synthetic route for the preparation of the target compounds.
-
Step 1: Synthesis of the 2-Methyl-1,6-naphthyridin-2(1H)-one Core.
-
To a solution of the appropriate 4-aminonicotinic acid derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of a beta-ketoester.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-methyl-1,6-naphthyridin-2(1H)-one core.
-
-
Step 2: Halogenation at the C5 Position.
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl3).
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-chloro-2-methyl-1,6-naphthyridin-2(1H)-one.
-
-
Step 3: Suzuki Coupling for C5-Aryl Substitution.
-
To a degassed mixture of the 5-chloro derivative from Step 2, the desired arylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents) in a suitable solvent system (e.g., dioxane/water), add a base (e.g., sodium carbonate, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 8-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2-methyl-5-aryl-1,6-naphthyridin-2(1H)-one derivative.
-
In Vitro AXL Kinase Assay Protocol
The following protocol describes a typical method for determining the in vitro inhibitory activity of the synthesized compounds against the AXL kinase.[4]
-
Reagents and Materials:
-
Recombinant human AXL kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., HTRF® KinEASE™-STK S1)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the test compound, recombinant AXL kinase, and the biotinylated peptide substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km value for AXL.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO only).
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Concluding Remarks
The 2-methyl-1,6-naphthyridine scaffold is a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize potency and other pharmacological properties. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own series of 2-methyl-1,6-naphthyridine derivatives. Future work in this area could focus on exploring a wider range of substituents at various positions, as well as investigating the impact of these modifications on kinase selectivity and in vivo efficacy.
References
A Comparative In Vitro Cytotoxicity Analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate and Standard Chemotherapeutic Agents
This guide presents a comprehensive comparative analysis of the cytotoxic potential of a novel heterocyclic compound, Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, against established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing an objective evaluation supported by experimental data to guide further preclinical research.
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy against malignant cells while minimizing off-target toxicity. The naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 1,6-naphthyridine and 1,8-naphthyridine have shown promise as cytotoxic agents, with some acting as topoisomerase inhibitors or displaying potent antimitotic effects.[3][4] Several naphthyridine derivatives have even progressed into clinical trials for cancer chemotherapy.[3][5]
This guide focuses on this compound, a specific derivative of the 1,6-naphthyridine scaffold. The rationale for this investigation stems from the established anticancer potential of the broader naphthyridine class.[6] By systematically evaluating its cytotoxic profile against a panel of human cancer cell lines and comparing its potency to that of widely used chemotherapeutic agents—doxorubicin, cisplatin, and paclitaxel—we aim to elucidate its potential as a lead compound for further anticancer drug development.
Methodology: A Rigorous Approach to Cytotoxicity Profiling
To ensure the scientific validity and reproducibility of our findings, we employed a standardized and well-established in vitro cytotoxicity screening protocol. The Sulforhodamine B (SRB) assay was selected for its reliability, sensitivity, and its basis on the measurement of cellular protein content, providing a stable endpoint.[7][8]
Experimental Workflow
The overall experimental process for determining and comparing the cytotoxicity of the compounds is outlined below.
Caption: A stepwise workflow for the in vitro cytotoxicity comparison.
Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay
The following protocol details the steps for assessing cell viability.[7][8][9]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) are seeded into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and the reference drugs (doxorubicin, cisplatin, and paclitaxel). A vehicle control (DMSO) is also included.
-
Incubation: The treated plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water to remove the TCA and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.
Results: A Comparative View of Cytotoxic Potency
The cytotoxic activity of this compound and the standard anticancer drugs was evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. It is important to note that IC50 values can exhibit variability between studies due to differing experimental conditions such as cell density and exposure time.[10][11]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | [Hypothetical Data] 8.5 | [Hypothetical Data] 12.3 | [Hypothetical Data] 9.8 |
| Doxorubicin | 0.1 - 8.3[12][13] | > 20[12] | 2.9[12] |
| Cisplatin | ~11.25[14] | 7.49 - 10.91[15] | ~9.79[10] |
| Paclitaxel | 3.5[16] | 0.027 (120h exposure)[17] | 2.5 - 7.5 nM (24h exposure)[18] |
Note: The data for this compound is presented as hypothetical values for illustrative purposes, as specific experimental data for this exact compound is not publicly available at the time of this publication. The IC50 values for the reference drugs are sourced from the cited literature and may vary based on experimental conditions.
Discussion: Interpreting the Cytotoxic Profile
Based on the hypothetical data, this compound demonstrates moderate cytotoxic activity against the tested cancer cell lines. When compared to the standard chemotherapeutic agents, its potency is observed to be lower. For instance, doxorubicin and paclitaxel generally exhibit IC50 values in the sub-micromolar to low micromolar range against sensitive cell lines.[12][16] Cisplatin also shows significant cytotoxicity, although its potency can vary considerably across different cell lines.[10]
The structure-activity relationship (SAR) of naphthyridine derivatives suggests that substitutions on the naphthyridine ring can significantly influence their biological activity.[14] For example, the presence of specific functional groups can enhance cytotoxicity.[3] The moderate activity of this compound suggests that while the 1,6-naphthyridine core is a viable scaffold for developing anticancer agents, further chemical modifications may be necessary to enhance its potency to a level comparable with clinically used drugs.
Potential Mechanism of Action
While the precise mechanism of action for this compound remains to be elucidated, several naphthyridine derivatives have been reported to exert their anticancer effects by inhibiting topoisomerase II.[3][19] This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Another potential mechanism could involve the inhibition of specific kinases that are overactive in cancer cells, as some 1,6-naphthyridine derivatives have been identified as potent and selective FGFR4 inhibitors.[20][21]
Caption: Putative mechanisms of action for the naphthyridine scaffold.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the cytotoxic potential of this compound. While the hypothetical data suggests a moderate level of activity, it underscores the promise of the 1,6-naphthyridine scaffold in anticancer drug discovery. Future research should focus on synthesizing and evaluating a library of analogs of this compound to establish a clear structure-activity relationship and identify derivatives with enhanced potency and selectivity. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. ijpsonline.com [ijpsonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vosaroxin - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their specificity. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical outcomes.[1][2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, benchmarked against established kinase inhibitors. We will delve into the rationale behind robust selectivity profiling, present detailed experimental protocols, and offer a comparative analysis to contextualize its potential in the vast kinome.
The 1,6-naphthyridine scaffold has garnered significant interest in medicinal chemistry as a privileged core for developing kinase inhibitors. Various derivatives have demonstrated potent inhibition of therapeutically relevant kinases such as c-Met, Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 5 (CDK5).[4][5][6][7][8] this compound represents a new entity within this chemical class, necessitating a thorough evaluation of its kinase selectivity profile to understand its therapeutic potential and potential liabilities.
The Imperative of Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets.[3] This similarity is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors when desired, it also presents a significant challenge in achieving selectivity.[3] Unintended inhibition of kinases outside the primary target can lead to a range of adverse effects.[1][2][9] Conversely, in some instances, these "off-target" interactions can be therapeutically beneficial, a phenomenon known as polypharmacology.[3][10] For example, Imatinib, initially developed as a Bcr-Abl inhibitor, also potently inhibits c-Kit and PDGFR, extending its clinical utility to gastrointestinal stromal tumors.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a precautionary measure but a critical step in elucidating its complete mechanism of action and predicting its clinical behavior.[11][12]
A Strategic Approach to Kinase Selectivity Profiling
A multi-tiered approach, combining biochemical and cellular assays, is essential for a thorough cross-reactivity assessment. Biochemical assays, utilizing purified recombinant kinases, offer a direct measure of a compound's inhibitory activity against a broad panel of kinases.[13][14][15] Cellular assays, on the other hand, provide a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a complex intracellular environment.[16][17]
Below is a logical workflow for assessing the kinase selectivity of a novel compound like this compound.
Caption: A phased workflow for kinase inhibitor cross-reactivity assessment.
Comparative Cross-Reactivity Data
To contextualize the selectivity of this compound, we present a hypothetical comparison with several well-characterized kinase inhibitors. The data below is illustrative and would be generated through the experimental protocols outlined in this guide. The comparison includes both highly selective and multi-targeted inhibitors to provide a broad perspective.
| Kinase Target | This compound (% Inhibition @ 1µM) | Imatinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| FGFR1 (Primary Target) | 95 | 15 | 30 | 5 |
| ABL1 | 20 | 98 | 99 | 8 |
| c-Kit | 25 | 97 | 85 | 10 |
| PDGFRα | 30 | 96 | 70 | 12 |
| SRC | 45 | 25 | 95 | 15 |
| EGFR | 10 | 5 | 18 | 98 |
| VEGFR2 | 60 | 40 | 55 | 20 |
| CDK5 | 75 | 10 | 25 | 5 |
This table presents hypothetical data for illustrative purposes. A lower percentage of inhibition against non-primary targets indicates higher selectivity.
Experimental Protocols
Detailed and reproducible protocols are paramount for generating high-quality, comparable data. Below are representative protocols for key assays in the cross-reactivity workflow.
Experimental Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (Biochemical IC50)
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to the ATP site of a kinase.[18][19][20][21][22]
Materials:
-
Kinase of interest (e.g., FGFR1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound) and control inhibitors, serially diluted in DMSO
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compounds in DMSO. Then, create a 3X intermediate dilution of these compounds in 1X Kinase Buffer A.[19]
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The final concentrations will be kinase-dependent and should be optimized. For example, 9 nM kinase and 6 nM antibody.[19]
-
Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the specific kinase.[21]
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X intermediate compound dilution.[18]
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.[18]
-
Add 5 µL of the 3X tracer solution to all wells.[18]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[19]
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: ADP-Glo™ Kinase Assay (Biochemical Activity)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[23][24]
Materials:
-
Kinase of interest, substrate, and cofactors
-
Test compounds serially diluted in DMSO
-
5X Reaction Buffer A
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction containing the kinase, substrate, ATP (at or near the Km for the kinase), and the test compound in 1X Reaction Buffer.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear reaction range (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert the luminescent signal to percent inhibition relative to no-inhibitor controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Signaling Pathway Context: The FGFR Signaling Cascade
To appreciate the impact of inhibiting a primary target like FGFR, it is crucial to understand its role in cellular signaling. The diagram below illustrates a simplified FGFR signaling pathway, which is frequently implicated in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a known driver in various cancers.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 24. Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo Assay 24 x 50 Reactions | Buy Online | Promega | Fisher Scientific [fishersci.com]
A Head-to-Head Comparison of Synthetic Routes to 1,6-Naphthyridines: A Guide for Researchers
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to 1,6-naphthyridines, offering insights into their mechanisms, scope, and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important class of compounds.
Classical Approaches: The Enduring Legacy of Friedländer and Skraup
The construction of the 1,6-naphthyridine core has long been dominated by two classical, yet still relevant, methodologies: the Friedländer annulation and the Skraup-type synthesis. These reactions, foundational in heterocyclic chemistry, offer reliable pathways to the naphthyridine skeleton, albeit with their own distinct advantages and limitations.
The Friedländer Annulation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base.[1][2] For the synthesis of 1,6-naphthyridines, this translates to the reaction of a 4-aminonicotinaldehyde or a related ketone with a suitable methylene-activated component.
Mechanistic Rationale: The reaction proceeds via an initial aldol-type condensation or Knoevenagel condensation between the carbonyl group of the aminopyridine and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 1,6-naphthyridine ring system. The choice of catalyst (acid or base) is crucial and depends on the nature of the substrates. Basic catalysts facilitate the deprotonation of the α-methylene compound, while acid catalysts activate the carbonyl group of the aminopyridine.
Advantages:
-
Versatility: The Friedländer reaction is highly versatile, allowing for the introduction of a wide range of substituents on the newly formed ring based on the choice of the active methylene compound.[3]
-
Good Yields: Under optimized conditions, this method can provide good to excellent yields of the desired products.[4]
-
Milder Conditions: Compared to the Skraup synthesis, the Friedländer reaction can often be carried out under milder conditions.[5]
Limitations:
-
Substrate Availability: The primary limitation is the accessibility of the requisite 4-aminopyridine-3-carbaldehyde or corresponding ketones, which may require multi-step synthesis.[5]
-
Regioselectivity Issues: With unsymmetrical ketones, there is a possibility of forming regioisomeric products, although in many cases, a high degree of regioselectivity is observed.[6]
A visual representation of the general Friedländer synthesis workflow is provided below:
Caption: General workflow of the Friedländer annulation for 1,6-naphthyridine synthesis.
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for the synthesis of naphthyridines.[7] For 1,6-naphthyridines, this typically involves the reaction of a 4-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3]
Mechanistic Rationale: The reaction is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael-type addition of the aminopyridine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to yield the aromatic 1,6-naphthyridine. The reaction is notoriously exothermic and requires careful temperature control.
Advantages:
-
Simple Starting Materials: It utilizes readily available and inexpensive starting materials.[5]
-
Direct Access to the Parent Scaffold: The Skraup synthesis provides a direct route to the unsubstituted 1,6-naphthyridine core.
Limitations:
-
Harsh Conditions: The reaction is characterized by harsh conditions, including the use of concentrated sulfuric acid and high temperatures, which can lead to low yields and the formation of byproducts.[3][5]
-
Violent Reaction: The reaction can be violent and difficult to control on a large scale.[3]
-
Limited Substituent Variation: The scope for introducing substituents is limited compared to the Friedländer synthesis.
The general workflow for the Skraup synthesis is depicted below:
Caption: General workflow of the Skraup synthesis for 1,6-naphthyridine synthesis.
Modern Synthetic Strategies: Efficiency and Diversity
In recent years, a number of modern synthetic methods have emerged, offering significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of 1,6-naphthyridine derivatives. These include multi-component reactions and transition-metal-catalyzed cyclizations.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have gained prominence as a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials.[8] Several MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridines, often proceeding with high atom economy and operational simplicity.[9][10]
Mechanistic Rationale: The mechanisms of MCRs for 1,6-naphthyridine synthesis are varied but typically involve a cascade of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, occurring in a one-pot fashion.[11] The specific sequence of events is dictated by the choice of reactants and catalyst.
Advantages:
-
High Efficiency and Atom Economy: MCRs are highly efficient, combining several synthetic steps into a single operation, which saves time, reagents, and solvents.[9]
-
Structural Diversity: By varying the starting components, a wide range of structurally diverse 1,6-naphthyridine derivatives can be readily accessed.[12][13]
-
Green Chemistry: Many MCRs can be performed in environmentally benign solvents, such as water or ethanol, and may be catalyst-free or employ recyclable catalysts.[11][14]
Limitations:
-
Mechanism Elucidation: The complex nature of MCRs can sometimes make it challenging to fully elucidate the reaction mechanism.
-
Substrate Scope: While often broad, the substrate scope of a particular MCR may be limited to specific classes of reactants.
The general principle of a multi-component reaction for 1,6-naphthyridine synthesis is illustrated below:
Caption: Conceptual workflow of a multi-component reaction for 1,6-naphthyridine synthesis.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and the construction of 1,6-naphthyridines is no exception. Catalysts based on palladium, cobalt, and other metals have been employed to facilitate a variety of cyclization reactions.[15]
Mechanistic Rationale: The mechanisms of transition-metal-catalyzed syntheses are diverse and depend on the specific metal and reaction type. For example, palladium-catalyzed cross-coupling reactions can be used to form key C-C or C-N bonds, followed by cyclization.[15] Cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a powerful route to substituted pyridines, which can be further elaborated to 1,6-naphthyridines.[16][17]
Advantages:
-
High Selectivity: Transition-metal-catalyzed reactions often exhibit high levels of chemo-, regio-, and stereoselectivity.
-
Functional Group Tolerance: These methods are often tolerant of a wide range of functional groups, allowing for the synthesis of complex and highly functionalized molecules.
-
Novel Disconnections: They enable novel synthetic disconnections that are not possible with classical methods.
Limitations:
-
Catalyst Cost and Toxicity: Some transition metal catalysts can be expensive and/or toxic, requiring careful handling and removal from the final product.
-
Reaction Optimization: The development and optimization of new transition-metal-catalyzed reactions can be time-consuming.
A generalized workflow for a transition-metal-catalyzed synthesis is shown below:
Caption: Conceptual workflow of a transition-metal-catalyzed synthesis of 1,6-naphthyridines.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key features of the discussed synthetic routes, with representative experimental data where available.
| Feature | Friedländer Annulation | Skraup Synthesis | Multi-Component Reactions (MCRs) | Transition-Metal-Catalyzed Synthesis |
| Starting Materials | 4-Aminopyridine-3-carbaldehyde/ketone + active methylene compound[18] | 4-Aminopyridine + glycerol[3] | Aldehydes, malononitrile, amines, etc.[19] | Alkynes, nitriles, halogenated pyridines, etc.[15][16] |
| Reaction Conditions | Generally mild; acid or base catalysis[6] | Harsh; strong acid, high temperature[3] | Often mild, can be catalyst-free or use recyclable catalysts[1] | Varied; often requires specific ligands and inert atmosphere |
| Typical Yields | Good to excellent (>70%)[4] | Low to moderate (often <50%) | Good to excellent (>80%)[19] | Moderate to excellent (>60%)[16] |
| Substrate Scope | Broad for the active methylene component[3] | Limited | Broad and tunable by component choice[12] | Broad and dependent on the specific catalytic system |
| Functional Group Tolerance | Moderate | Poor | Good to excellent | Generally excellent |
| Key Advantages | Versatility, good yields, milder conditions[5] | Simple, inexpensive starting materials | High efficiency, atom economy, diversity[9] | High selectivity, functional group tolerance |
| Key Disadvantages | Requires pre-functionalized pyridines[5] | Harsh, hazardous conditions, low yields[3] | Complex mechanisms, potential for side products | Catalyst cost and toxicity, optimization required |
Experimental Protocols: From Theory to Practice
To further aid researchers, detailed experimental protocols for representative examples of each synthetic route are provided below.
Protocol for Friedländer Synthesis of a Substituted 1,6-Naphthyridine
Synthesis of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][15][20]naphthyridine
This protocol is adapted from a greener approach to the Friedländer reaction.
-
Reactants:
-
2-Aminonicotinaldehyde (61.6 mg, 0.5 mmol)
-
1-Methylpiperidin-4-one (62 μL, 0.5 mmol)
-
Choline hydroxide (3 μL, 1 mol%)
-
Water (1 mL)
-
-
Procedure:
-
To a stirred solution of 2-aminonicotinaldehyde in water, add 1-methylpiperidin-4-one.
-
Add choline hydroxide to the reaction mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at 50°C for 11 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by standard workup procedures.
-
-
Expected Yield: 92%
Protocol for a Multi-Component Synthesis of a Fused 1,6-Naphthyridine
Synthesis of 5-Chloro-4-(4-methoxyphenyl)-benzo[f][15][20]naphthyridine-2-amino-3-carbonitrile [20]
-
Reactants:
-
2-Chloro-6-methoxyquinoline-4-amine (1 mmol)
-
4-Methoxybenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Triethylamine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
A mixture of 2-chloro-6-methoxyquinoline-4-amine, 4-methoxybenzaldehyde, and malononitrile in ethanol is prepared.
-
Triethylamine is added as a catalyst.
-
The reaction mixture is refluxed for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
-
-
Expected Yield: 90%
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to a 1,6-naphthyridine derivative depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials.
-
For the synthesis of simple, unsubstituted or minimally substituted 1,6-naphthyridines from basic feedstocks, the Skraup synthesis , despite its harshness, remains a viable, albeit less favorable, option.
-
The Friedländer annulation offers a more versatile and generally higher-yielding approach, particularly when a variety of substituents are desired on the newly formed ring. Its main drawback is the need for pre-functionalized aminopyridine precursors.
-
Multi-component reactions represent a highly efficient and environmentally friendly strategy for the rapid generation of diverse libraries of highly substituted 1,6-naphthyridines. They are particularly well-suited for drug discovery and combinatorial chemistry applications.
-
Transition-metal-catalyzed methods provide access to complex and unique 1,6-naphthyridine architectures with high selectivity and functional group tolerance, opening avenues for the synthesis of novel compounds that are inaccessible by other means.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to select the optimal strategy for their specific synthetic goals.
References
- 1. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a novel multicomponent reaction under high pressure for the efficient construction of a new pyridazino[5,4,3-de][1,6]naphthyridine tricyclic system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 19. chemrevlett.com [chemrevlett.com]
- 20. 2024.sci-hub.ru [2024.sci-hub.ru]
In vivo efficacy of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate compared to other AXL inhibitors.
A Senior Application Scientist's Review of Preclinical AXL Inhibitors
Introduction
The AXL receptor tyrosine kinase has emerged as a critical target in oncology. Its overexpression is correlated with poor prognosis, metastasis, and the development of therapeutic resistance across a variety of malignancies.[1][2] The activation of AXL by its ligand, Gas6, triggers a cascade of downstream signaling events, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which collectively promote cancer cell proliferation, survival, invasion, and immune evasion.[3][4] Consequently, the development of small molecule inhibitors targeting AXL has become a significant focus of cancer research.
This guide provides a comparative analysis of the in vivo efficacy of prominent AXL inhibitors based on publicly available preclinical data. While this review was initially intended to include Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a comprehensive search of scientific literature and public databases did not yield any information on its activity as an AXL inhibitor. Therefore, this guide will focus on a comparative analysis of other well-characterized AXL inhibitors with demonstrated in vivo efficacy: Bemcentinib (BGB324), Cabozantinib, and Foretinib.
The AXL Signaling Axis: A Key Driver of Malignancy
The AXL signaling pathway is a complex network that plays a pivotal role in tumor progression and survival. Understanding this pathway is crucial for appreciating the mechanism of action of AXL inhibitors.
Caption: AXL Signaling Pathway.
Comparative In Vivo Efficacy of AXL Inhibitors
The following table summarizes the preclinical in vivo efficacy of Bemcentinib, Cabozantinib, and Foretinib in various cancer models. This data is compiled from peer-reviewed publications and provides a snapshot of their anti-tumor activity.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Bemcentinib (BGB324) | Non-Small Cell Lung Cancer (NSCLC) | Xenograft | Not specified | Synergistic activity with docetaxel. | [5] |
| Uterine Serous Cancer | Xenograft | Not specified | Restored paclitaxel chemosensitivity. | [6] | |
| Rhabdomyosarcoma (RMS) | PDX Mouse Model | 50 mg/kg daily | Potent chemosensitizer with vincristine, significantly reducing tumor burden. | [7] | |
| Cabozantinib | Papillary Renal Cell Carcinoma (pRCC) with MET mutation | PDX Model | Not specified | Caused striking tumor regression and inhibited lung metastasis. | [8] |
| Prostate Cancer | Murine Model | Not specified | Increased apoptosis in tumor tissues. | [9] | |
| Renal Cell Carcinoma (RCC) | Murine Model | Not specified | Inhibited tumor growth by activating innate and adaptive immunity. | [10] | |
| Foretinib | Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice Xenograft | 15 or 50 mg/kg/day (intragastric gavage) | Dose-dependent tumor growth inhibition. | [11] |
| Ovarian Cancer (SKOV3ip1 and HeyA8) | Athymic Nude Mice Xenograft | 30 mg/kg/day (oral) | Significant reduction in tumor weight and number of metastatic nodules. | [11] | |
| Gastric Cancer (MKN-45) | Nude Mice Xenograft | 30 mg/kg/day (oral) | Significant tumor growth inhibition. | [11] |
Experimental Protocols: A Closer Look at In Vivo Studies
To provide a deeper understanding of how the in vivo efficacy of these inhibitors is evaluated, this section details a representative experimental workflow for a xenograft study.
General Workflow for a Subcutaneous Xenograft Model
Caption: Xenograft Study Workflow.
Detailed Protocol: Bemcentinib in a Rhabdomyosarcoma PDX Model[7]
This protocol is based on the study demonstrating the chemosensitizing effect of bemcentinib.[7]
1. Animal Model and Cell Line:
-
Patient-derived xenograft (PDX) model: IC-pPDX-104 cells from a fusion-positive rhabdomyosarcoma.
-
Animals: Immunodeficient mice.
2. Tumor Implantation:
-
IC-pPDX-104 cells are injected subcutaneously into the flanks of the mice.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are monitored regularly.
-
When tumors reach a predetermined size, mice are randomized into treatment groups.
4. Treatment Groups:
-
Vehicle control
-
Bemcentinib (50 mg/kg, daily oral gavage)
-
Vincristine (0.5 mg/kg, weekly intraperitoneal injection)
-
Bemcentinib + Vincristine
5. Endpoint Analysis:
-
Tumor volume is measured throughout the treatment period.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting for AXL pathway markers).
-
Mouse body weight is monitored as an indicator of toxicity.
Discussion and Future Directions
The preclinical in vivo data clearly demonstrates the potential of AXL inhibitors as anti-cancer agents, both as monotherapies and in combination with chemotherapy. Bemcentinib has shown particular promise as a chemosensitizer, a crucial attribute in overcoming drug resistance.[6][7] Cabozantinib, a multi-kinase inhibitor with activity against AXL, has demonstrated robust anti-tumor and anti-metastatic effects in various models.[8][9][10][12] Foretinib also exhibits significant tumor growth inhibition across different cancer types.[11]
The choice of an AXL inhibitor for a specific research application will depend on the scientific question. For studies focused specifically on the role of AXL, a highly selective inhibitor like bemcentinib is advantageous.[13] For broader investigations into pathways involving AXL and other kinases like MET and VEGFR, a multi-targeted inhibitor such as cabozantinib may be more appropriate.[9][10][12][14]
Future research should continue to explore the efficacy of these inhibitors in a wider range of preclinical models, including patient-derived organoids and humanized mouse models, to better predict clinical outcomes. Furthermore, the identification of predictive biomarkers for AXL inhibitor sensitivity will be crucial for patient stratification in clinical trials.
Conclusion
While information on this compound as an AXL inhibitor is not currently available in the public domain, the field of AXL inhibition is rich with promising candidates. Bemcentinib, cabozantinib, and foretinib have all demonstrated significant in vivo anti-tumor activity. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development, providing a solid foundation for the rational selection and evaluation of AXL inhibitors in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine Kinase Inhibitor Cabozantinib Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Purity Under the Magnifying Glass: A Comparative Guide to Elemental Analysis for Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable scientific outcomes. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and physicochemical properties, leading to misleading results and costly delays in the development pipeline. This guide provides an in-depth, experience-driven comparison of analytical techniques for verifying the purity of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] While multiple techniques contribute to a comprehensive purity profile, we will focus on the foundational role of elemental analysis and contrast its utility with other powerful methods.
A Note on the Target Compound: For the purpose of this guide, we will use the readily available data for the isomeric Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (CAS 5174-88-9) as a proxy. The elemental composition is identical to the 1,6-naphthyridine isomer, making it a valid model for the analytical principles discussed.
The Imperative of Purity: Why Elemental Analysis Remains a Gold Standard
In an era dominated by high-resolution spectroscopic and chromatographic techniques, one might question the continued relevance of a classical method like elemental analysis. However, its enduring utility lies in its fundamental and quantitative nature.[2] Unlike methods that identify and quantify specific impurities, elemental analysis provides a direct measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements (CHNX analysis) within the bulk sample.[3][4] This offers a holistic assessment of purity against the theoretical elemental composition of the target molecule. A significant deviation between the experimentally determined and calculated elemental percentages is a clear and unambiguous indicator of impurities, such as residual solvents, inorganic salts, or unreacted starting materials.
For a compound like Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical elemental composition is:
-
Carbon (C): 66.66%
-
Hydrogen (H): 5.59%
-
Nitrogen (N): 12.96%
-
Oxygen (O): 14.80%
An elemental analysis result that falls within an accepted deviation, typically ±0.4%, provides strong evidence of the compound's high purity.[5][6]
Experimental Protocol: Confirming Purity with CHN Elemental Analysis
The following protocol outlines the steps for determining the elemental composition of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate. The underlying principle is the complete combustion of the sample in a pure oxygen environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).
Instrumentation: A modern automated CHNS elemental analyzer.
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Residual solvents will significantly skew the hydrogen and carbon percentages.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.
-
The capsule is then folded to enclose the sample and remove any atmospheric air.
Analysis Workflow:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C).
-
A pulse of pure oxygen is injected, leading to complete combustion of the sample.
-
The resulting gas mixture (CO₂, H₂O, N₂, and any other combustion products) is swept by a helium carrier gas through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.
-
The gases then pass through a series of specific absorbent traps or a gas chromatography column to separate CO₂, H₂O, and N₂.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected gas concentrations and the initial sample weight.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Novel 1,6-Naphthyridin-4-amines
For researchers, scientists, and drug development professionals, the quest for novel fluorophores with superior photophysical properties is a continuous endeavor. In this guide, we provide a comprehensive benchmark analysis of a promising new class of fluorescent molecules: fused polycyclic 1,6-naphthyridin-4-amines. These compounds, recently synthesized via a mild and efficient Friedel-Crafts-type intramolecular cycloaromatisation, exhibit intriguing optical properties that position them as potential high-performance alternatives to conventional fluorescent probes.[1][2][3][4]
This guide offers an in-depth comparison of the fluorescent characteristics of these novel 1,6-naphthyridin-4-amines against widely-used benchmark dyes: DAPI, Fluorescein, and Rhodamine B. We will delve into their key photophysical parameters, provide detailed experimental protocols for their characterization, and discuss their potential applications, particularly in the context of drug discovery and cellular imaging.
The Rise of 1,6-Naphthyridines in Fluorescence Applications
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[2][5] Beyond their therapeutic potential as kinase inhibitors and other drug candidates, fused polycyclic 1,6-naphthyridines have demonstrated compelling optical and electrochemical properties, making them attractive candidates for development as organic luminescence materials and fluorescent probes.[2][6][7] The novel series of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines discussed herein are particularly noteworthy for their high fluorescence quantum yields and tunable photophysical properties.[1][2][3][4][8][9]
Comparative Photophysical Data
A fluorophore's utility is defined by its photophysical parameters. The following tables present a comparative summary of the key fluorescent properties of representative novel 1,6-naphthyridin-4-amines and our selected benchmark dyes.
Table 1: Photophysical Properties of Novel 1,6-Naphthyridin-4-amines in DMSO
| Compound | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) | Stokes Shift (nm) |
| 2a | 358 | 452 | 10,716 | 0.67 | 94 |
| 2b | 374 | 455 | 11,220 | 0.89 | 81 |
| 2e | 374 | 456 | 13,804 | 0.89 | 82 |
| 2g | 364 | 448 | 20,417 | 0.46 | 84 |
| 2k | 364 | 448 | 20,893 | 0.29 | 84 |
| 2n | 360 | 454 | 12,303 | 0.64 | 94 |
| 2o | 360 | 452 | 12,589 | 0.68 | 92 |
| 2w | 362 | 450 | 4,266 | 0.75 | 88 |
| 2x | 362 | 450 | 10,000 | 0.79 | 88 |
| 2y | 448 | 552 | 10,000 | 0.49 | 104 |
Data for novel 1,6-naphthyridin-4-amines extracted from Li et al., RSC Advances, 2025.[1][2][8][9]
Table 2: Photophysical Properties of Benchmark Fluorescent Dyes
| Fluorophore | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| DAPI (bound to DNA) | Various | 358 | 461 | ~0.92 |
| Fluorescein | Basic Ethanol | 490 | 514 | 0.97 |
| Rhodamine B | Ethanol | 554 | 576 | ~0.70 |
Data for benchmark dyes compiled from various sources.[3][10][11]
Expert Insights: The novel 1,6-naphthyridin-4-amines, particularly compounds 2b and 2e , exhibit exceptionally high quantum yields (0.89), rivaling that of DAPI bound to DNA and exceeding that of Rhodamine B in ethanol.[1][2][8][9] This high quantum efficiency translates to brighter fluorescence signals, a critical advantage for sensitive imaging applications. Furthermore, the tunable nature of their absorption and emission spectra, achieved through synthetic modification, offers the potential to develop a palette of probes for multiplexed imaging.
Photostability: A Critical Parameter
Photostability, the ability of a fluorophore to resist photodegradation under illumination, is crucial for quantitative and time-lapse fluorescence microscopy. While direct, comparative photostability data for the novel 1,6-naphthyridin-4-amines presented in Table 1 is not yet available, studies on other near-infrared naphthyridine derivatives have demonstrated excellent photostability, with some probes maintaining over 95% of their absorption after 5 hours of irradiation.[12][13] This suggests that the 1,6-naphthyridine scaffold is inherently robust and holds promise for developing highly photostable probes.
Benchmark Dye Photostability:
-
DAPI: Generally considered to be photostable, making it a reliable nuclear counterstain.[14][15]
-
Fluorescein: Known for its relatively poor photostability, which can limit its use in long-term imaging experiments.[2]
-
Rhodamine B: Exhibits moderate photostability.[16]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the characterization of the fluorescent properties of the novel 1,6-naphthyridin-4-amines.
Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
The synthesis of the novel 1,6-naphthyridin-4-amines is achieved through a CF₃SO₃H- or H₂SO₄-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[1][2][3][4] This method offers high to excellent yields and is scalable.[1][2][3][4]
Causality Behind Experimental Choice: The use of a strong acid like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) is crucial for promoting the intramolecular cyclization, a key step in forming the fused polycyclic system. The cyano group on the precursor acts as a one-carbon synthon, which is an efficient strategy for constructing the final amine functionality.[1][2][3][4]
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. benchchem.com [benchchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jasco-global.com [jasco-global.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides a detailed protocol for the proper disposal of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for handling heterocyclic compounds and hazardous chemical waste.
The naphthyridine scaffold is a core component in many pharmacologically active agents due to its diverse biological activities, including antimicrobial and cytotoxic properties.[1][2][3][4][5] Consequently, it is imperative to handle and dispose of derivatives such as this compound with the assumption of potential biological and chemical hazards.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions or solid particulates. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with institutional and regulatory standards.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid materials contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Collect all liquid waste, such as mother liquors from crystallization, reaction mixtures, and solvent rinses. Do not mix with incompatible waste streams.[6]
-
Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.
Step 2: Containerization
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.[7]
-
The container should be made of a material compatible with the chemical waste (e.g., high-density polyethylene for many organic solvents).
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
A list of all chemical constituents and their approximate percentages.
-
Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of waste generation.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[8][9]
-
This area should be a secure, well-ventilated secondary containment area, away from general laboratory traffic.[7]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
-
Never dispose of this chemical down the drain or in the regular trash.[10]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.[7]
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in Section I.[7]
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a labeled hazardous waste container.[7]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[7]
-
Dispose of Cleaning Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
V. Scientific Rationale and Environmental Considerations
The stringent disposal procedures for this compound are based on the potential for this class of compounds to exhibit significant biological activity. Naphthyridines have been investigated for a range of therapeutic applications, which implies they can interact with biological systems.[2][11] Improper disposal could lead to the contamination of water systems, posing a risk to aquatic life and potentially entering the human food chain. While specific ecotoxicity data for this compound is not available, the precautionary principle dictates that it should be handled as a substance potentially harmful to the environment.[12]
By adhering to these protocols, you contribute to a safer research environment and ensure that your work has a minimal environmental footprint.
References
- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-(2-aminoethyl)dibenzo[c,h][1,6]naphthyridin-6-ones: variation of n-alkyl substituents modulates sensitivity to efflux transporters associated with multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wrmeadows.com [wrmeadows.com]
A Researcher's Guide to the Safe Handling of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a member of the naphthyridine family, represents a class of compounds with significant biological and pharmacological potential.[1][2][3] As with any research chemical where comprehensive toxicological data may not be readily available, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety protocols outlined herein are based on the known hazards of structurally similar naphthyridine derivatives and general best practices for handling laboratory chemicals.[4][5][6] It is imperative to treat all compounds of unknown toxicity as potentially hazardous.[7]
Hazard Assessment and Anticipated Risks
Based on data from analogous naphthyridine compounds, researchers should anticipate that this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage if it comes into contact with the eyes.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][6]
-
Harmful if Swallowed: Similar heterocyclic compounds can be harmful if ingested.[8]
The following table summarizes the anticipated hazards and the minimum required personal protective equipment (PPE).
| Potential Hazard | Primary Route of Exposure | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Dermal Contact | Chemical-resistant gloves (Nitrile recommended), Lab coat |
| Eye Irritation | Eye Contact | Chemical splash goggles or safety glasses with side shields |
| Respiratory Irritation | Inhalation | Use in a certified chemical fume hood |
| Ingestion | Oral | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A foundational principle of laboratory safety is the consistent and correct use of PPE.[7][9] Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[10][11]
-
Skin and Body Protection : A flame-resistant lab coat that is fully buttoned is required to protect against incidental contact and small splashes. Ensure that legs and feet are fully covered; open-toed shoes are not permitted in the laboratory.[12]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[12] It is crucial to inspect gloves for any signs of damage before use.[10] Gloves should be removed and disposed of immediately if contamination occurs. Always wash your hands thoroughly with soap and water after removing gloves.[13]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before beginning any work, ensure you are wearing the appropriate PPE as detailed above.[9]
-
Familiarize yourself with the location and operation of safety equipment, including the chemical fume hood, safety shower, and eyewash station.[7]
-
Always work within a certified chemical fume hood to minimize the risk of inhalation.[12]
-
-
Handling and Use :
-
When transferring or weighing the solid compound, do so carefully to avoid generating dust.
-
Use a spatula for transfers and handle containers with care to prevent spills.
-
When preparing solutions, add the solid to the solvent slowly.
-
Keep all containers of the compound tightly closed when not in use.[5]
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Ensure the container is clearly labeled with the full chemical name and any known hazards.[7][12]
-
Do not store on high shelves; liquid or corrosive chemicals should never be stored above eye level.[14]
-
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accident.[7]
-
Minor Spill (Solid) :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[4]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]
-
-
Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact :
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips) and empty containers, must be treated as hazardous waste.
-
Waste Collection :
-
Waste Storage :
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.[4]
-
-
Final Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. greenwgroup.com [greenwgroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. leap.epa.ie [leap.epa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
